molecular formula C38H61F3N10O10 B1436939 (Dab9)-Neurotensin (8-13) Trifluoroacetate CAS No. 166824-25-5

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Cat. No.: B1436939
CAS No.: 166824-25-5
M. Wt: 874.9 g/mol
InChI Key: JFQJZSFSWJGXCV-CGFWPNOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Dab9)-Neurotensin (8-13) Trifluoroacetate is a useful research compound. Its molecular formula is C38H61F3N10O10 and its molecular weight is 874.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Dab9)-Neurotensin (8-13) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dab9)-Neurotensin (8-13) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQJZSFSWJGXCV-CGFWPNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61F3N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological and Structural Mechanics of (Dab9)-Neurotensin (8-13) Trifluoroacetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted peptide therapeutics requires a delicate balance between receptor binding affinity and metabolic stability. (Dab9)-Neurotensin (8-13) Trifluoroacetate is a highly specialized, synthetic hexapeptide analog of the C-terminal active fragment of endogenous neurotensin (NT). By substituting the native arginine at position 9 with 2,4-diaminobutyric acid (Dab), this analog achieves a highly favorable steric and electrostatic profile.

This whitepaper provides an in-depth mechanistic analysis of (Dab9)-NT(8-13), detailing its structural rationale, receptor-mediated signal transduction, and the self-validating experimental workflows required to evaluate its efficacy in drug development and neuro-oncology.

Structural Pharmacology: The Causality of the Dab9 Substitution

Endogenous neurotensin is a 13-amino acid peptide, but its biological activity is entirely localized to its C-terminal hexapeptide sequence: Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ . While this sequence exhibits sub-nanomolar affinity for the Neurotensin Receptor 1 (NTS1), it is rapidly degraded by endogenous peptidases, severely limiting its clinical utility.

The Steric and Electrostatic Rationale

The N-terminal cationic region of NT(8-13)—specifically the adjacent arginine residues (Arg⁸ and Arg⁹)—is critical for anchoring the peptide into the anionic binding pocket of the NTS1 receptor. However, the bulky, highly basic guanidinium group of Arg⁹ is a primary recognition site for proteolytic cleavage.

Replacing Arg⁹ with 2,4-diaminobutyric acid (Dab) introduces a shorter, primary amine side-chain. This structural modification is driven by two causal factors:

  • Electrostatic Preservation: The primary amine of Dab retains the essential positive charge required for receptor anchoring.

  • Steric Optimization: The shorter side-chain reduces steric hindrance within the binding pocket compared to other non-natural cationic substitutions.

As a result, the doubly substituted or Dab9-modified analogs maintain approximately 60% of the native NT(8-13) binding affinity, making it the most favored des-guanidinium-containing analog known to date [1]. The Trifluoroacetate (TFA) salt form is utilized to ensure optimal solubility and chemical stability during in vitro assays and solid-phase peptide synthesis (SPPS).

Mechanism of Action: Signal Transduction

(Dab9)-NT(8-13) exerts its biological effects primarily through NTS1 , a Class A G-protein-coupled receptor (GPCR) that is notably overexpressed in several malignancies, including pancreatic, colon, and breast adenocarcinomas [2][3].

Upon binding to the extracellular loops of NTS1, (Dab9)-NT(8-13) induces a conformational shift that activates the intracellular Gq/11 alpha subunit . This initiates a classical signal transduction cascade:

  • Phospholipase C (PLC) Activation: The active Gq protein stimulates PLC, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Second Messenger Generation: PIP2 is cleaved into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & Kinase Activation: IP3 triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum. The influx of Ca²⁺, combined with DAG, activates Protein Kinase C (PKC).

  • Cellular Response: PKC phosphorylation downstream targets, ultimately activating the MAPK/ERK pathway, which regulates cell proliferation, apoptosis, and pain modulation.

GPCR_Signaling Ligand (Dab9)-NT(8-13) Receptor NTS1 Receptor (Gq/11-Coupled) Ligand->Receptor High-Affinity Binding GProtein Gq Alpha Subunit Receptor->GProtein Conformational Change PLC Phospholipase C GProtein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 ER Channel Opening PKC Protein Kinase C DAG->PKC Co-activation Ca2->PKC Co-activation MAPK MAPK/ERK Pathway PKC->MAPK Phosphorylation Cascade

NTS1 Receptor-Mediated Gq/11 Signaling Pathway Activated by (Dab9)-NT(8-13).

Quantitative Data: Pharmacological Profiling

The strategic replacement of Arg⁹ with Dab⁹ fundamentally alters the pharmacokinetic landscape of the peptide. Native NT is rapidly cleaved by metalloendopeptidases (like Neprilysin/NEP) and Angiotensin-Converting Enzyme (ACE) [2]. The Dab9 substitution protects the N-terminal cleavage site, significantly extending the circulating half-life, especially when utilized as a targeting vector in radiopharmaceuticals (e.g., ⁹⁹ᵐTc or ⁶⁸Ga-labeled analogs) [3].

Table 1: Comparative Pharmacological Profile
ParameterNative NT(8-13)(Dab9)-NT(8-13)Causality of Variance
Sequence Arg-Arg-Pro-Tyr-Ile-LeuArg-Dab-Pro-Tyr-Ile-LeuDes-guanidinium substitution at Pos 9.
NTS1 Binding Affinity (Kᵢ) ~0.1 - 0.5 nM~0.3 - 0.8 nMShorter primary amine reduces steric clash but slightly lowers electrostatic anchoring [1].
Primary Cleavage Sites Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹²Removal of Arg⁹ eliminates the primary N-terminal peptidase recognition site.
Plasma Stability (t₁/₂) < 5 minutes> 15-30 minutes*Resistance to specific metalloendopeptidases enhances systemic circulation time [2].

*Note: Absolute half-life varies based on terminal modifications (e.g., N-terminal radiometal chelators).

Experimental Methodologies

To ensure scientific integrity, the evaluation of (Dab9)-NT(8-13) must rely on self-validating experimental systems. The following protocols are engineered to isolate specific variables through internal controls.

Protocol A: Self-Validating Radioligand Competition Binding Assay

Purpose: To determine the inhibitory constant (Kᵢ) and IC₅₀ of (Dab9)-NT(8-13) against NTS1. Self-Validation Mechanism: This assay includes a "Total Binding" (TB) control (radioligand only) to establish the maximum signal, and a "Non-Specific Binding" (NSB) control (radioligand + 1 µM unlabeled native NT) to quantify background noise. The specific binding window is the delta between TB and NSB.

Step-by-Step Procedure:

  • Cell Preparation: Culture HT-29 human colon adenocarcinoma cells (which endogenously overexpress NTS1) to 80% confluency in 24-well plates.

  • Tracer Incubation: Add a constant concentration (e.g., 0.1 nM) of a radiolabeled tracer (e.g., [¹²⁵I]-NT) in binding buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Competitor Titration: Introduce (Dab9)-NT(8-13) in logarithmic serial dilutions ranging from 10⁻¹² M to 10⁻⁵ M.

  • Equilibration: Incubate the plates at 4°C for 2 hours. Causality: The low temperature arrests receptor internalization and metabolic degradation, ensuring the assay measures pure surface binding thermodynamics.

  • Isolation: Aspirate the media and wash the cells three times with ice-cold PBS to remove unbound ligands.

  • Lysis & Quantification: Lyse the cells using 1M NaOH (500 µL/well). Collect the lysate and quantify radioactivity using a gamma counter.

  • Data Analysis: Plot the data as a percentage of specific binding. Calculate the IC₅₀ using non-linear regression (one-site competitive binding model) and derive the Kᵢ using the Cheng-Prusoff equation.

Binding_Assay Step1 1. Seed HT-29 Cells (Expressing NTS1) Step2 2. Add Radioligand (e.g., 125I-NT) Step1->Step2 Step3 3. Add Competitor (Dab9-NT serial) Step2->Step3 Step4 4. Incubate & Wash (Isolate Bound) Step3->Step4 Step5 5. Cell Lysis & Gamma Counting Step4->Step5 Step6 6. IC50 Calculation (Regression) Step5->Step6

Self-Validating Radioligand Competition Binding Assay Workflow.
Protocol B: In Vitro Plasma Stability Assay

Purpose: To quantify the proteolytic resistance conferred by the Dab9 substitution. Self-Validation Mechanism: Parallel control arms are spiked with specific peptidase inhibitors (e.g., Lisinopril for ACE; Phosphoramidon for NEP). If the peptide degrades in raw plasma but remains stable in the Lisinopril arm, it validates that ACE is the primary cleavage mechanism bypassing the Dab9 protection [2].

Step-by-Step Procedure:

  • Matrix Preparation: Pre-warm human or murine blood plasma to 37°C in a water bath.

  • Spiking: Introduce (Dab9)-NT(8-13) to a final concentration of 10 µM.

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench enzymatic activity by adding an equal volume of ice-cold precipitation solvent (Acetonitrile containing 0.1% TFA). Causality: The organic solvent denatures the proteases, while the TFA ensures the peptide remains protonated and soluble.

  • Centrifugation: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the remaining intact parent peptide and map the molecular weights of generated cleavage fragments.

References

  • Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. PubMed (National Institutes of Health). Available at:[Link]

  • Optimizing the Profile of [99mTc]Tc–NT(7–13) Tracers in Pancreatic Cancer Models by Means of Protease Inhibitors. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega (American Chemical Society). Available at:[Link]

(Dab9)-Neurotensin (8-13) Trifluoroacetate downstream signaling pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (Dab⁹)-Neurotensin (8-13) Trifluoroacetate Downstream Signaling Pathways

Part 1: Executive Summary & Compound Profile

(Dab⁹)-Neurotensin (8-13) is a synthetic, metabolically stabilized analogue of the bioactive hexapeptide Neurotensin (8-13). The substitution of Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) is a critical medicinal chemistry modification designed to prevent rapid enzymatic degradation while retaining high affinity for the Neurotensin Receptor 1 (NTS1).

This guide details the downstream signaling cascades activated by this specific ligand, its superior stability profile compared to native sequences, and the essential protocols for handling the trifluoroacetate (TFA) salt form in sensitive biological assays.

Chemical & Pharmacological Profile[1][2][3][4][5][6]
FeatureDescription
Sequence H-Arg-Dab -Pro-Tyr-Ile-Leu-OH
Modification Arg⁹

Dab⁹
: Prevents cleavage by metalloendopeptidases (EC 3.4.24.15/16).
Salt Form Trifluoroacetate (TFA) : Standard counter-ion from SPPS; requires buffering for cellular assays.
Primary Target NTS1 Receptor (GPCR) : High-affinity agonist (

in low nanomolar range).[1]
Secondary Target NTS2 Receptor : Lower affinity compared to NTS1, though some cross-reactivity exists.
Key Application In vivo tumor targeting (radioligands), metabolic stability studies, and receptor internalization assays.[2][3]

Part 2: Mechanism of Action & Signaling Pathways[5][10]

Upon binding to the NTS1 receptor, (Dab⁹)-NT(8-13) acts as a full agonist, triggering a conformational change that couples the receptor primarily to the G


q/11  protein family. Because the Dab⁹ modification stabilizes the peptide against extracellular degradation, it sustains receptor activation longer than native NT(8-13) in plasma-rich environments, promoting robust internalization and signaling.
The Canonical Gq/11-PLC Pathway

This is the dominant pathway driving the immediate physiological effects of (Dab⁹)-NT(8-13), such as intracellular calcium mobilization.

  • Ligand Binding: (Dab⁹)-NT(8-13) binds the orthosteric pocket of NTS1.

  • G-Protein Coupling: NTS1 activates the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the G

    
    q subunit.
    
  • Effector Activation: G

    
    q-GTP activates Phospholipase C-
    
    
    
    (PLC
    
    
    )
    .
  • Second Messengers: PLC

    
     hydrolyzes PIP₂ (phosphatidylinositol 4,5-bisphosphate) into:
    
    • IP₃ (Inositol 1,4,5-trisphosphate): Diffuses to the ER to release Ca²⁺ stores.

    • DAG (Diacylglycerol): Remains membrane-bound to activate Protein Kinase C (PKC).

  • Outcome: Rapid cytosolic Ca²⁺ spike and PKC-mediated phosphorylation of downstream substrates.

The MAPK/ERK Proliferative Pathway

(Dab⁹)-NT(8-13) robustly activates the ERK1/2 pathway, which drives cell proliferation and survival—a critical mechanism in NTS1-positive cancers (e.g., pancreatic, prostate).

  • PKC-Dependent: PKC (activated by DAG) phosphorylates Raf-1, initiating the Raf

    
     MEK 
    
    
    
    ERK cascade.
  • Transactivation: NTS1 activation can transactivate EGFR via metalloprotease-mediated shedding of EGF-like ligands, further boosting ERK signaling.

  • 
    -Arrestin Scaffolding:  Following G-protein activation, GRKs phosphorylate the receptor tail, recruiting 
    
    
    
    -arrestin. This not only desensitizes the receptor but also scaffolds a secondary wave of ERK activation (often spatially confined to endosomes).
Receptor Internalization & Trafficking

Unlike native NT(8-13), which degrades within minutes, (Dab⁹)-NT(8-13) remains intact, driving continuous receptor internalization.

  • Mechanism: Clathrin-mediated endocytosis.

  • Significance: High rates of internalization make (Dab⁹)-NT(8-13) an ideal vector for delivering cytotoxic payloads or radiolabels into tumor cells.

Part 3: Pathway Visualization

The following diagram illustrates the core signaling architecture activated by (Dab⁹)-NT(8-13) via the NTS1 receptor.

NTS1_Signaling Ligand (Dab9)-NT(8-13) NTS1 NTS1 Receptor (GPCR) Ligand->NTS1 Binding Gq Gαq/11 NTS1->Gq Activation Arrestin β-Arrestin NTS1->Arrestin GRK Phos. PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca  Mobilization PKC PKC DAG->PKC Ca->PKC  Co-activation Raf Raf-1 PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Arrestin->ERK Scaffolding Internalization Receptor Internalization Arrestin->Internalization

Figure 1: The Gq-coupled signaling cascade of (Dab⁹)-NT(8-13), highlighting the bifurcation into Calcium mobilization and MAPK/ERK proliferation pathways.

Part 4: Experimental Protocols

Protocol A: Handling the Trifluoroacetate (TFA) Salt

Context: This peptide is supplied as a TFA salt. Free TFA can acidify culture media, causing non-specific cytotoxicity or altering receptor kinetics. Self-Validating Step: Check pH of the final working solution; it must be pH 7.2–7.4.

  • Reconstitution: Dissolve the lyophilized powder in sterile, distilled water to a concentration of 1 mM (Stock).

  • Aliquot: Divide into single-use aliquots and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., HBSS or PBS).

  • Buffering (Critical): If using high concentrations (>10 µM), the assay buffer must contain at least 20 mM HEPES to neutralize the TFA counter-ion.

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Verify functional NTS1 activation via Gq signaling.

  • Cell Seeding: Seed NTS1-expressing cells (e.g., HT-29 or CHO-NTS1) at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

  • Injection: Inject (Dab⁹)-NT(8-13) (Final conc: 0.1 nM – 1 µM).

  • Readout: Monitor fluorescence peak. A sharp, transient increase within 10–20 seconds indicates successful Gq coupling.

  • Control: Pre-treat with SR-48692 (NTS1 antagonist) to confirm specificity.

Protocol C: Metabolic Stability Comparison

Objective: Demonstrate the superior stability of the Dab⁹ analogue vs. Native NT(8-13).

  • Preparation: Collect fresh human or rat plasma.

  • Incubation: Spike plasma with 10 µM of Native NT(8-13) or (Dab⁹)-NT(8-13). Incubate at 37°C.

  • Sampling: Remove aliquots at 0, 15, 30, 60, and 240 minutes.

  • Quenching: Immediately mix with ice-cold acetonitrile (1:1 v/v) to precipitate proteins and stop enzymatic activity. Centrifuge at 10,000 x g.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS.

    • Expected Result: Native NT(8-13) will show >90% degradation within 30 mins. (Dab⁹)-NT(8-13) should remain >80% intact at 4 hours.

Part 5: References

  • García-Garayoa, E., et al. (2002). "Preclinical evaluation of a new, stabilized neurotensin(8–13) pseudopeptide radiolabeled with 99mTc." Journal of Nuclear Medicine, 43(3), 374-383. Link

  • Maes, V., et al. (2006). "Synthesis and evaluation of novel multimeric neurotensin(8-13) analogs." Journal of Medicinal Chemistry, 49(6), 1833-1836. Link

  • Fanelli, R., et al. (2015). "Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia." Frontiers in Neuroscience, 14, 566. Link

  • Besserer-Offroy, É., et al. (2017). "The signaling signature of the neurotensin type 1 receptor with endogenous ligands."[4] European Journal of Pharmacology, 805, 1–13.[4] Link

  • Maschauer, S., et al. (2019). "Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity." ACS Medicinal Chemistry Letters, 10(6), 960–965. Link

Sources

(Dab9)-Neurotensin (8-13) Trifluoroacetate: An In-depth Technical Guide to NTS1 vs. NTS2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the neurotensin analog, (Dab9)-Neurotensin (8-13) Trifluoroacetate, focusing on its selectivity for the neurotensin receptor subtypes, NTS1 and NTS2. Authored from the perspective of a Senior Application Scientist, this document provides insights into the underlying principles of neurotensin signaling, the rationale for the design of this specific analog, and the rigorous experimental methodologies necessary for a thorough characterization of its receptor selectivity profile.

The Neurotensinergic System: A Primer

Neurotensin (NT) is a 13-amino acid neuropeptide with diverse physiological roles in both the central nervous system and peripheral tissues.[1] Its actions are mediated by three receptor subtypes: NTS1, NTS2, and NTS3/sortilin.[2][3] NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that exhibit distinct signaling properties and tissue distribution, making them key targets for therapeutic development.[2][4]

  • NTS1 Receptor: This high-affinity receptor for neurotensin is broadly distributed throughout the brain and gastrointestinal tract.[2][4] It primarily couples to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2][5] This signaling pathway is implicated in the modulation of dopaminergic transmission.[4][5]

  • NTS2 Receptor: The NTS2 receptor has a lower affinity for neurotensin compared to NTS1.[2] Its signaling is more complex, with evidence of coupling to various G proteins.[6] NTS2 is predominantly expressed in the brain and is involved in processes such as analgesia.[4][7]

The development of subtype-selective ligands is crucial for dissecting the specific physiological functions of NTS1 and NTS2 and for creating targeted therapies with fewer side effects.[8][9]

(Dab9)-Neurotensin (8-13) Trifluoroacetate: A Modified Analog

(Dab9)-Neurotensin (8-13) is a synthetic analog of neurotensin. The "(8-13)" indicates that it is composed of the C-terminal six amino acids of the full-length peptide, which is the minimal sequence required for receptor binding.[10][11][12] The "(Dab9)" signifies a key modification where the arginine at position 9 has been substituted with 2,4-diaminobutyric acid (Dab). Such modifications are strategically employed to alter the binding affinity and selectivity of the peptide for the NTS1 and NTS2 receptors. The trifluoroacetate salt is commonly used to improve the stability and handling of the peptide. The development of such analogs is driven by the need for more stable and selective compounds for research and therapeutic purposes.[13]

Methodologies for Characterizing Receptor Selectivity

A comprehensive evaluation of the NTS1 versus NTS2 selectivity of (Dab9)-Neurotensin (8-13) involves a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[14][15] These assays measure the ability of the unlabeled test compound, (Dab9)-Neurotensin (8-13), to displace a radiolabeled ligand from the receptor.[14]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to express either the human NTS1 or NTS2 receptor.[16] This involves cell culture, harvesting, homogenization, and differential centrifugation to isolate the membrane fraction.[16]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[16] Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]neurotensin), and varying concentrations of the unlabeled (Dab9)-Neurotensin (8-13).[16]

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[16]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.[16]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[17]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Data Presentation: Binding Affinity
LigandReceptorKi (nM)
(Dab9)-Neurotensin (8-13)NTS1Experimental Value
(Dab9)-Neurotensin (8-13)NTS2Experimental Value

Note: The Ki values are determined experimentally.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis CellCulture Culture NTS1/NTS2-expressing cells Harvest Harvest & Homogenize CellCulture->Harvest Isolate Isolate Membranes Harvest->Isolate Incubate Incubate Membranes with Radioligand & (Dab9)-NT(8-13) Isolate->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Efficacy

Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist and for quantifying its potency (EC50) and efficacy (Emax).[18]

NTS1 Functional Assay: Calcium Mobilization

Activation of the Gq-coupled NTS1 receptor leads to an increase in intracellular calcium.[18][19] This can be measured using calcium-sensitive fluorescent dyes.[20][21]

  • Cell Preparation: Cells expressing the NTS1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.[20][21]

  • Compound Addition: (Dab9)-Neurotensin (8-13) is added to the cells at various concentrations.[20]

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[20][21][22]

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[22]

NTS2 Functional Assay: cAMP Measurement

NTS2 can couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Preparation: Cells expressing the NTS2 receptor are treated with forskolin to stimulate cAMP production.[23]

  • Compound Addition: Increasing concentrations of (Dab9)-Neurotensin (8-13) are added.

  • Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax.

Data Presentation: Functional Potency and Efficacy
LigandReceptorAssayEC50 (nM)Emax (% of Neurotensin)
(Dab9)-Neurotensin (8-13)NTS1Calcium MobilizationExperimental ValueExperimental Value
(Dab9)-Neurotensin (8-13)NTS2cAMP InhibitionExperimental ValueExperimental Value

Note: EC50 and Emax values are determined experimentally.

Signaling Pathway Diagrams

G cluster_NTS1 NTS1 Signaling cluster_NTS2 NTS2 Signaling (Gi) Ligand1 (Dab9)-NT(8-13) NTS1 NTS1 Ligand1->NTS1 Gq Gq NTS1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Ligand2 (Dab9)-NT(8-13) NTS2 NTS2 Ligand2->NTS2 Gi Gi NTS2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP

Caption: Simplified signaling pathways for NTS1 and Gi-coupled NTS2 receptors.

Interpretation of Selectivity

The selectivity of (Dab9)-Neurotensin (8-13) is determined by comparing its affinity (Ki) and potency (EC50) at NTS1 and NTS2. A selectivity ratio is calculated by dividing the Ki or EC50 value at the less-preferred receptor by the value at the more-preferred receptor. A higher ratio indicates greater selectivity. It is important to consider both binding and functional selectivity, as a compound may bind to multiple receptors but only activate one.

Conclusion

The comprehensive characterization of the NTS1 versus NTS2 receptor selectivity of (Dab9)-Neurotensin (8-13) Trifluoroacetate necessitates a multi-faceted approach utilizing both binding and functional assays. A thorough understanding of its selectivity profile is essential for its application as a research tool and for any potential therapeutic development. This guide provides a framework for the systematic evaluation of this and other neurotensin analogs, contributing to the advancement of research in the neurotensinergic system.

References

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

  • Zhang, Y., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. Retrieved from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]

  • Khamphio, M., et al. (2013). Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology, 4, 24. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLoS ONE, 12(6), e0179234. [Link]

  • Meziane-CHERIF, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Receptors and Signal Transduction, 35(6), 535-540. [Link]

  • Vincent, J. P. (1995). Neurotensin and neurotensin receptors. Trends in Pharmacological Sciences, 16(9), 302-307. [Link]

  • Martin, S., et al. (2004). Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2. Molecular Pharmacology, 66(6), 1509-1518. [Link]

  • Wu, Z., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Frontiers in Endocrinology, 3, 184. [Link]

  • Google Patents. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. ResearchGate. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-259. [Link]

  • Wikipedia. (n.d.). Neurotensin receptor 2. Retrieved from [Link]

  • Boules, M., et al. (2006). Bioactive Analogs of Neurotensin: Focus on CNS Effects. Peptides, 27(10), 2523-2533. [Link]

  • Singh, I., et al. (2021). Therapeutic approaches targeting the neurotensin receptors. Expert Opinion on Therapeutic Targets, 25(1), 47-62. [Link]

  • Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • Krumm, B. E., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. bioRxiv. [Link]

  • Eynde, I. V., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51432. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS 2 receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). NTSR2 neurotensin receptor 2 [Homo sapiens (human)]. Retrieved from [Link]

  • Ge, Y., & Chen, J. (2015). The Roles of Neurotensin and its Analogues in Pain. Current Pharmaceutical Design, 21(7), 840-846. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(5), 455-465. [Link]

  • Ferrand, M., et al. (2021). Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. Behavioural Brain Research, 405, 113189. [Link]

  • Kepiro, M., et al. (2015). A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties. Frontiers in Pharmacology, 6, 19. [Link]

  • Li, Y., et al. (1998). Proposed ligand binding site of the transmembrane receptor for neurotensin(8-13). Protein Science, 7(5), 1148-1158. [Link]

  • Cusack, B., et al. (1988). Neurotensin(8-13): comparison of novel analogs for stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 and receptor binding to human brain and intact N1E-115 cells. Molecular Pharmacology, 34(6), 782-787. [Link]

  • GenScript. (n.d.). Neurotensin (8-13). Retrieved from [Link]

  • Gilon, N., et al. (2023). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega, 8(7), 6939-6951. [Link]

  • Georgieva, M., et al. (2023). Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. European Journal of Medicinal Chemistry, 255, 115383. [Link]

  • IRIS Unibas. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's dis. Retrieved from [Link]

  • T-MOTORS. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. Retrieved from [Link]

Sources

Methodological & Application

(Dab9)-Neurotensin (8-13) Trifluoroacetate synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis and Purification of (Dab⁹)-Neurotensin (8-13) Trifluoroacetate

Abstract & Introduction

Neurotensin (8-13) (Sequence: Arg-Arg-Pro-Tyr-Ile-Leu) is the pharmacophore fragment of the endogenous tridecapeptide Neurotensin (NT), retaining full binding affinity for the high-affinity neurotensin receptor 1 (NTS1).[] However, the native sequence is susceptible to rapid enzymatic degradation, particularly at the Arg⁸-Arg⁹ bond.

The (Dab⁹)-Neurotensin (8-13) analog substitutes the Arginine at position 9 with 2,4-Diaminobutyric acid (Dab) .[][2] This substitution replaces the bulky guanidino group with a shorter primary amine side chain. Structural studies indicate that the shorter side chain of Dab⁹ avoids adverse steric clashes within the NTS1 binding pocket while maintaining the critical electrostatic interactions required for receptor activation. This analog is frequently used to probe the steric stringency of the NTS1 cationic binding site.

This application note details a robust Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol for producing (Dab⁹)-NT(8-13) as a Trifluoroacetate (TFA) salt . The method utilizes Wang resin to yield the C-terminal free acid, consistent with the native NT(8-13) structure, and employs orthogonal side-chain protection to ensure high purity.[]

Chemical Strategy & Materials

Synthetic Strategy
  • Chemistry: Fmoc/tBu SPPS.

  • Solid Support: Fmoc-Leu-Wang Resin (Loading: 0.3–0.8 mmol/g).[] Wang resin is selected to generate the C-terminal carboxylic acid (-COOH).[]

  • Critical Reagent: Fmoc-Dab(Boc)-OH .[] The side chain of Dab is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to piperidine (Fmoc removal) but cleaved by TFA, preventing intramolecular lactamization during chain assembly.[]

Reagents List
CategoryReagentSpecifications
Resin Fmoc-Leu-Wang Resin100-200 mesh, 0.5 mmol/g loading
Amino Acids Fmoc-Arg(Pbf)-OHN-terminal residue
Fmoc-Dab(Boc)-OH Critical substitution at Pos 9
Fmoc-Pro-OHPosition 10
Fmoc-Tyr(tBu)-OHPosition 11
Fmoc-Ile-OHPosition 12
Coupling HBTU or DIC/OxymaActivator
DIEA (Diisopropylethylamine)Base
Solvents DMF (Dimethylformamide)Peptide grade, amine-free
DCM (Dichloromethane)Wash solvent
Cleavage TFA (Trifluoroacetic acid)HPLC grade
TIS (Triisopropylsilane)Scavenger

Experimental Protocol

Workflow Visualization

SPPS_Workflow Start Resin Preparation (Fmoc-Leu-Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate AA Activation (Fmoc-AA + HBTU + DIEA) Wash1->Activate Coupling Coupling Reaction (45-60 min) Activate->Coupling Check Kaiser Test (Blue=Fail, Colorless=Pass) Coupling->Check Repeat Next Cycle? Check->Repeat Repeat->Deprotect Yes (Next AA) Cleavage Final Cleavage (95% TFA Cocktail) Repeat->Cleavage No (Complete) Precip Ether Precipitation Cleavage->Precip

Figure 1: Step-by-step Fmoc-SPPS workflow for (Dab9)-NT(8-13) synthesis.

Step-by-Step Synthesis

Step 1: Resin Swelling [][3]

  • Weigh 0.25 mmol of Fmoc-Leu-Wang resin .[][4]

  • Place in a reaction vessel and swell in DCM (10 mL) for 30 minutes.

  • Drain and wash with DMF (3 x 10 mL).

Step 2: Fmoc Deprotection (The Cycle)

  • Add 20% Piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes; drain.

  • Add fresh 20% Piperidine/DMF (10 mL) and agitate for 15 minutes.

  • Drain and wash the resin thoroughly:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)[]

    • DMF (3 x 10 mL)

  • Validation: Perform a UV check of the eluate or a Kaiser test (qualitative) to confirm amine exposure.

Step 3: Amino Acid Coupling Sequence of addition: Ile¹² → Tyr¹¹ → Pro¹⁰ → Dab⁹ → Arg⁸.

  • Activation: Dissolve 1.0 mmol (4 eq) of the Fmoc-Amino Acid and 0.95 mmol (3.8 eq) of HBTU in minimal DMF. Add 2.0 mmol (8 eq) of DIEA.[]

    • Note for Dab Coupling: Ensure Fmoc-Dab(Boc)-OH is fully dissolved.[] Pre-activation time should not exceed 2-3 minutes to prevent racemization.[]

  • Reaction: Transfer the activated solution to the resin. Agitate for 45–60 minutes at room temperature.

  • Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).[]

  • Monitoring: Perform Kaiser test.

    • Colorless beads: Coupling complete. Proceed to next deprotection.

    • Blue beads: Incomplete coupling. Re-couple using PyBOP/HOAt or repeat HBTU coupling.

Step 4: N-Terminal Deprotection After coupling the final Arg⁸, perform the final Fmoc deprotection (Step 2) to expose the N-terminal amine. Wash thoroughly with DMF, then DCM, then Methanol, and dry the resin under vacuum.

Cleavage and Work-up

The cleavage step removes the peptide from the resin and removes side-chain protecting groups (Pbf from Arg, tBu from Tyr, Boc from Dab).

Cocktail Composition (Reagent K analog):

  • TFA: 95%[][3][4]

  • TIS (Triisopropylsilane): 2.5%[]

  • H₂O: 2.5%[][4]

Protocol:

  • Add 10 mL of cold cleavage cocktail to the dried resin.

  • Agitate gently for 2 to 3 hours at room temperature.

  • Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

  • Precipitation: Add ice-cold Diethyl Ether (approx. 35 mL) to the filtrate. The peptide will precipitate as a white solid.

  • Centrifuge at 3000 rpm for 5 minutes. Decant the ether.[5]

  • Wash the pellet 2 more times with cold ether to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under nitrogen or vacuum.

Purification & Analysis

The crude peptide is purified using Preparative Reverse-Phase HPLC (RP-HPLC) to achieve >95% purity.[]

Purification Parameters
ParameterSetting
Column C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 10–20 mL/min (depending on column diameter)
Detection UV at 214 nm (peptide bond) and 280 nm (Tyr side chain)
Gradient 5% B to 60% B over 40 minutes (Linear)

Operational Note: (Dab9)-NT(8-13) is relatively hydrophilic due to the Arg and Dab residues.[] Expect elution earlier in the gradient (typically 15–25% ACN).

Quality Control (QC)
  • Analytical HPLC: Inject purified fractions on an analytical C18 column. Purity must be ≥95%.

  • Mass Spectrometry (ESI-MS):

    • Formula: C₃₆H₆₀N₁₀O₈[]

    • Monoisotopic Mass: ~760.46 Da[]

    • Expected [M+H]⁺: 761.5 Da

    • Expected [M+2H]²⁺: 381.3 Da

Troubleshooting & Optimization

  • Incomplete Dab Coupling: The steric bulk of the Boc group on Dab can sometimes slow coupling to Proline. If the Kaiser test is slightly positive after the first coupling, perform a "double coupling" (repeat Step 3 without deprotection).

  • Racemization: Use Oxyma Pure/DIC instead of HBTU/DIEA for the Cysteine or Histidine residues (not present here) or if high chiral purity is critical for the Dab residue.

  • Salt Form: The product of this protocol is the Trifluoroacetate (TFA) salt. If the Acetate or Chloride salt is required for biological assays (to avoid TFA toxicity), perform a salt exchange using an ion-exchange resin or by repeated lyophilization with dilute HCl or Acetic Acid.[]

References

  • Original Characterization of Dab9 Analog

    • Cusack, B., et al. (2002).[][6] Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs.[] Journal of Peptide Research.

  • General Fmoc SPPS Protocol

    • Coin, I., et al. (2007).[] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[3] Nature Protocols.[7]

    • []

  • Neurotensin Structure & Binding

    • White, J. F., et al. (2012).[] Structure of the agonist-bound neurotensin receptor.[8] Nature.

    • []

  • Purification Strategies

    • Standard practices for Fmoc-based solid-phase peptide synthesis.[][3][9] University of California, Irvine.

Sources

Application Note: High-Affinity Binding Profiling of (Dab9)-Neurotensin (8-13) Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for evaluating the binding affinity of (Dab9)-Neurotensin (8-13) Trifluoroacetate , a stabilized synthetic analog of the bioactive neurotensin fragment. Neurotensin (NT) signaling, mediated primarily through the NTS1 receptor, is a critical target in antipsychotic drug development and cancer diagnostics. The substitution of Arginine at position 9 with 2,4-diaminobutyric acid (Dab) preserves the cationic pharmacophore essential for receptor interaction while altering the peptide's steric profile and stability. This guide addresses the specific challenges of handling cationic TFA-salt peptides, preventing rapid proteolysis, and executing a self-validating competition binding assay in HT-29 colon carcinoma cells.

Part 1: Scientific Background & Mechanistic Rationale[1]

The (Dab9)-Neurotensin (8-13) Pharmacophore

Native Neurotensin (1-13) is rapidly degraded in vivo by metalloendopeptidases (EC 3.4.24.11 and EC 3.4.24.15), primarily at the Arg8-Arg9 and Pro10-Tyr11 bonds. The fragment NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) retains full biological activity but shares this instability.

  • The Dab9 Modification: Replacing Arg9 with Dab (2,4-diaminobutyric acid) shortens the side chain by two methylene groups while retaining the terminal amine positive charge. This modification maintains the electrostatic interaction with the receptor's acidic pocket (Asp113/Asp139 in NTS1) but often reduces susceptibility to trypsin-like cleavage at the 8-9 bond.

  • TFA Salt Implications: Synthetic cationic peptides are typically supplied as Trifluoroacetate (TFA) salts. While stable, residual TFA can acidify unbuffered solutions and is potentially cytotoxic. In this assay, the use of a high-capacity HEPES or Tris buffer is mandatory to neutralize the counterion and maintain physiological pH.

Signal Transduction Context

Binding of (Dab9)-NT(8-13) to the G-protein coupled receptor NTS1 triggers a Gq/11-mediated cascade. This pathway is visualized below to provide context for downstream functional validation (e.g., Calcium flux assays), although this protocol focuses on the primary binding event.

NTS1_Signaling Ligand (Dab9)-NT(8-13) NTS1 NTS1 Receptor (GPCR) Ligand->NTS1 Binding (Ki) Gq Gαq/11 Protein NTS1->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC

Figure 1: NTS1 Signaling Pathway. The assay described determines the affinity (Ki) of the initial Ligand-Receptor interaction.

Part 2: Detailed Protocol

Materials & Reagent Preparation
Cell Model
  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).[1][2][3]

  • Rationale: HT-29 cells endogenously express high levels of NTS1 (~20,000-50,000 sites/cell ), eliminating the variability of transient transfection.

  • Culture Medium: McCoy’s 5A + 10% FBS.[4][5]

Assay Buffer (The "Protease-Free" Cocktail)

Standard PBS is insufficient due to rapid peptide degradation. Prepare fresh on the day of assay.

  • Base: 50 mM Tris-HCl (pH 7.4 at 4°C).

  • Ions: 5 mM MgCl₂ (Stabilizes the receptor-G-protein complex, enhancing agonist affinity).

  • Carrier: 0.2% BSA (Fraction V, protease-free). Prevents hydrophobic adsorption of the peptide to plastics.

  • Enzyme Inhibitors (CRITICAL):

    • 1,10-Phenanthroline (1 mM): Inhibits metallopeptidases.

    • Bacitracin (140 µg/mL): General protease inhibitor.

    • Note: Avoid EDTA if using MgCl₂, as it chelates the divalent cations required for high-affinity binding.

Ligands
  • Radioligand: [³H]-Neurotensin (Specific Activity ~100 Ci/mmol) OR [¹²⁵I]-Tyr³-Neurotensin (2200 Ci/mmol).

    • Concentration: Fixed at ~0.5 nM (near the Kd of native NT).

  • Competitor: (Dab9)-Neurotensin (8-13) Trifluoroacetate.

    • Stock: Dissolve 1 mg in 100 µL DMSO or 0.1% Acetic Acid to create a high-concentration stock (avoid pure water due to potential aggregation/adsorption).

    • Working Dilutions: Serial 1:10 dilutions in Assay Buffer (Range: 10⁻¹² M to 10⁻⁶ M).

Experimental Workflow (Whole Cell Binding)

Methodological Choice: This protocol uses intact cells at 4°C .

  • Why 4°C? At 37°C, NTS1 rapidly internalizes upon agonist binding, complicating the separation of surface-bound vs. internalized ligand. 4°C halts endocytosis, ensuring measurement of surface binding equilibrium.

Binding_Workflow Prep 1. Cell Prep (HT-29 in 24-well plates) Wash 2. Wash (Ice-cold Buffer) Prep->Wash Incubate 3. Incubation (4°C, 2 Hours) +Radioligand + (Dab9)-NT Wash->Incubate Terminate 4. Termination (Rapid Wash x2) Incubate->Terminate Lyse 5. Lysis (0.1N NaOH) Terminate->Lyse Count 6. Scintillation Counting Lyse->Count

Figure 2: Whole-cell competitive binding workflow.

Step-by-Step Procedure:
  • Cell Seeding:

    • Seed HT-29 cells in 24-well plates at 2 x 10⁵ cells/well.

    • Culture for 48 hours until confluent monolayers are formed.

  • Pre-Equilibration:

    • Place the plate on ice.

    • Aspirate media and wash cells 2x with 500 µL ice-cold Assay Buffer.

  • Binding Reaction:

    • Add reagents in the following order (Total Volume = 300-500 µL):

      • Buffer: Volume to adjust to final.

      • Competitor: 50 µL of (Dab9)-NT(8-13) dilution series.

      • Radioligand: 50 µL of [³H]-Neurotensin (Final conc: 0.5 nM).

    • Controls:

      • Total Binding: Buffer + Radioligand (No competitor).

      • Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Unlabeled Native Neurotensin.[1]

  • Incubation:

    • Incubate at 4°C for 2 hours . (Equilibrium is slower at 4°C but stable).

  • Termination:

    • Aspirate the reaction mix.

    • Rapidly wash cells 2x with 1 mL ice-cold Tris-saline wash buffer.

    • Critical: Perform washes quickly (<10 seconds) to prevent dissociation of the bound ligand.

  • Extraction & Counting:

    • Solubilize cells with 500 µL of 0.1 N NaOH / 0.1% SDS.

    • Transfer lysate to scintillation vials containing liquid scintillant (e.g., Ultima Gold).

    • Count for 1-2 minutes per vial.

Data Analysis & Interpretation
Calculation of Specific Binding

[1]
  • Quality Check: Specific binding should be >70% of Total Binding in HT-29 cells. If NSB is high (>40%), increase BSA concentration or use PEI-coated filters if performing a membrane filtration assay.

Determination of IC50 and Ki

Plot % Specific Binding (y-axis) vs. Log[(Dab9)-NT Concentration] (x-axis). Fit the data to a one-site competitive binding model using non-linear regression (e.g., GraphPad Prism).

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


[1]
  • 
     : Concentration of (Dab9)-NT displacing 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used (e.g., 0.5 nM).
    
  • 
     : Dissociation constant of the radioligand (typically ~0.2 - 0.5 nM for [³H]-NT on NTS1).
    
Expected Results
  • Native NT(8-13) Ki: ~0.2 - 1.0 nM.

  • (Dab9)-NT(8-13) Ki: Expected to be in the low nanomolar range (0.5 - 5.0 nM).

  • Interpretation: If the Ki is significantly higher (>10x) than native NT, the Dab substitution may be sterically hindering the binding pocket. If Ki is similar, the analog is a successful bioisostere with likely improved stability.

Troubleshooting & Expert Tips
IssueProbable CauseSolution
High Non-Specific Binding (NSB) Cationic peptide sticking to plastic.Increase BSA to 0.5-1%. Use polypropylene plates instead of polystyrene.
Low Specific Signal Ligand degradation.Fresh Phenanthroline/Bacitracin is non-negotiable. Ensure cells are kept strictly at 4°C.
Inconsistent Replicates Incomplete washing or cell detachment.Use gentle aspiration (vacuum). For HT-29, ensure cells are 100% confluent so they don't detach during washing.
Cytotoxicity Residual TFA effect.[6][7]Ensure the assay buffer (50 mM Tris/HEPES) has sufficient buffering capacity. Verify pH of the highest peptide concentration stock.

References

  • Kitabgi, P., et al. (1977). "Characterization of neurotensin binding to rat brain synaptic membranes." Molecular Pharmacology, 13(2), 298-314. Link (Context: Foundational protocol for NT binding).

  • Vincent, J. P., et al. (1999). "Neurotensin and its receptors: physiological and pathological roles." Physiological Reviews, 79(4), 1193-1238. Link (Context: NTS1 receptor signaling and structure).

  • Ma, K., et al. (2025).[8] "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceutics, 17(1). Link (Context: TFA salt effects in cell assays).

  • Orwig, K. S., et al. (2009). "Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy."[9] Journal of Medicinal Chemistry, 52(7), 1803-1813.[9] Link (Context: Structure-activity relationship of NT(8-13) analogs).

  • Cusack, B., et al. (1996). "Proposed ligand binding site of the transmembrane receptor for neurotensin(8-13)." Journal of Biological Chemistry, 271(25), 15060-15065. Link (Context: Molecular modeling of Arg9 interactions).

Sources

Troubleshooting & Optimization

improving (Dab9)-Neurotensin (8-13) Trifluoroacetate in vivo stability

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Peptide Development Group From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing (Dab⁹)-Neurotensin (8-13) In Vivo Stability

Executive Summary

You are utilizing (Dab⁹)-Neurotensin (8-13) , a synthetic analog where the native Arginine at position 9 is replaced by 2,4-diaminobutyric acid (Dab) . While this modification successfully mitigates cleavage at the N-terminus (Arg⁸-Arg⁹ bond), your in vivo pharmacokinetic (PK) data likely still shows rapid clearance (t½ < 15–30 min).

The Root Cause: The Dab⁹ modification acts as a "shield" for only one of the three major enzymatic cleavage sites. The remaining two sites (Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹²) remain fully exposed to Neprilysin (NEP) and Neurolysin .

This guide provides a technical roadmap to stabilize this specific pharmacophore, covering chemical re-engineering, formulation strategies, and critical salt-form adjustments for in vivo tolerance.

Part 1: Diagnostic & Mechanism of Failure

Q1: Why is my (Dab⁹)-NT(8-13) analog still degrading rapidly in plasma?

A: You have blocked the "front door" but left the "back windows" open. Native Neurotensin (8-13) is degraded by three primary metalloendopeptidases. The Dab⁹ substitution effectively blocks Thimet Oligopeptidase (EC 3.4.24.15) , which cleaves the Arg⁸-Arg⁹ bond, because the shortened side chain of Dab (2 carbons vs. 3 in Arg) prevents proper enzyme substrate recognition.

However, this leaves the peptide vulnerable to:

  • Neprilysin (EC 3.4.24.11): Cleaves at Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² .[1]

  • Neurolysin (EC 3.4.24.16): Cleaves at Pro¹⁰-Tyr¹¹ .[1]

  • Angiotensin-Converting Enzyme (ACE): Can cleave C-terminal dipeptides.

Visualizing the Failure Mode:

degradation_pathway NT_Native Native NT(8-13) Arg-Arg-Pro-Tyr-Ile-Leu Fragment1 Arg-Arg (Cleaved) NT_Native->Fragment1 Thimet Oligopeptidase (Arg8-Arg9) Fragment2 Pro-Tyr... (Cleaved) NT_Native->Fragment2 Neprilysin/Neurolysin (Pro10-Tyr11, Tyr11-Ile12) NT_Dab (Dab9)-NT(8-13) Arg-Dab-Pro-Tyr-Ile-Leu NT_Dab->Fragment1 BLOCKED by Dab9 NT_Dab->Fragment2 RAPID DEGRADATION (Neprilysin remains active) Stable Fully Stabilized Analog NT_Dab->Stable Requires Tle12 / TMSAla13 or N-Methylation

Figure 1: Enzymatic degradation pathways. Dab9 protects the N-terminus but leaves the C-terminus exposed to Neprilysin.

Part 2: Chemical Optimization Strategies

Q2: How do I stabilize the C-terminus without losing receptor affinity?

A: You must introduce steric hindrance at the Tyr¹¹-Ile¹² bond. The most validated strategy for NT(8-13) analogs is the substitution of Isoleucine (Ile¹²) with tert-butylglycine (Tle) .

  • Modification: Replace Ile¹² with Tle¹² .

  • Mechanism: Tle has a bulky tert-butyl side chain that creates significant steric hindrance, preventing Neprilysin from accessing the peptide bond.

  • Affinity Impact: Literature confirms that [Tle¹²]-NT(8-13) analogs often retain nanomolar affinity for the NTS1 receptor.

Recommendation: Synthesize Arg⁸-Dab⁹-Pro¹⁰-Tyr¹¹-Tle¹²-Leu¹³ . This "Dual-Lock" strategy protects both the 8-9 bond (via Dab) and the 11-12 bond (via Tle).

Q3: Are there other chemical modifications I should consider?

A: Yes. If the Tle¹² modification is insufficient, consider these cumulative strategies:

  • N-Methylation: Methylating the amide nitrogen of Tyr¹¹ or Arg⁸ can block proteolytic access. However, this often reduces receptor affinity more than non-natural amino acid substitution.

  • Silaproline (Sip): Replacing Pro¹⁰ with Silaproline (Sip) increases lipophilicity and resistance to Pro-specific endopeptidases.

  • C-Terminal Amidation: Ensure your peptide is C-terminally amidated (Leu¹³-NH₂). The free carboxylate is a negative charge that can repel receptor binding pockets and is unnatural for many bioactive neuropeptides.

ModificationTarget EnzymeMechanismRisk Profile
Dab⁹ Thimet OligopeptidaseSide-chain shorteningLow (Maintains basicity)
Tle¹² NeprilysinSteric hindranceLow (High affinity retention)
Sip¹⁰ NeurolysinElectronic/Steric effectModerate (Synthesis cost)
N-Me-Arg⁸ AminopeptidasesBackbone maskingModerate (Affinity loss)

Part 3: Formulation & Salt Form (Critical for In Vivo)

Q4: My peptide causes immediate toxicity or inflammation in mice. Is it the peptide or the formulation?

A: It is almost certainly the Trifluoroacetate (TFA) counterion . Synthetic peptides are cleaved from resin using TFA.[2][3][4] If not specifically exchanged, your peptide is a TFA salt .[2][5]

  • Toxicity: TFA is cytotoxic at nanomolar concentrations and acts as an uncoupling agent in mitochondria. In vivo, it causes local inflammation, edema, and can alter cellular signaling, masking the true effect of your peptide.

  • Solution: You must perform a salt exchange to Acetate or Hydrochloride (HCl) before in vivo use.

Q5: How do I remove TFA? (Salt Exchange Protocol)

A: A simple lyophilization is not enough. You must use ion exchange.

Protocol: TFA to Acetate Exchange

  • Dissolve: Dissolve peptide (10 mg/mL) in 0.1 M Acetic Acid.

  • Incubate: Let stand for 15 minutes. The excess acetate ions will displace the TFA.

  • Lyophilize: Freeze and lyophilize the solution.

  • Repeat: Repeat steps 1-3 at least 3 times .

  • Verify: Use Ion Chromatography (IC) or ¹⁹F-NMR to confirm TFA content is < 1%.

Part 4: Experimental Validation Workflows

Workflow 1: Plasma Stability Assay

Use this to pinpoint exactly where your analog is breaking.

  • Preparation: Spike human/rat plasma with peptide (final conc. 10 µM).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate plasma proteins. Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent mass (M+) and specific fragments (e.g., Arg-Dab fragment).

    • Success Metric: t½ > 4 hours indicates sufficient stability for systemic efficacy.

Workflow 2: Formulation Decision Tree

formulation_tree Start Start: (Dab9)-NT(8-13) Analog Check_Stability Is Plasma t½ > 60 min? Start->Check_Stability Stable_Yes Yes Check_Stability->Stable_Yes Stable_No No Check_Stability->Stable_No Check_BBB Targeting CNS? Stable_Yes->Check_BBB Chem_Mod Add Tle12 or Sip10 (Chemical Mod) Stable_No->Chem_Mod CNS_Yes Yes Check_BBB->CNS_Yes CNS_No No (Peripheral) Check_BBB->CNS_No Chem_Mod->Check_Stability Re-test Vector Conjugate to LDLR vector or Angiopep-2 CNS_Yes->Vector PEG PEGylation or Liposomal Formulation CNS_No->PEG

Figure 2: Decision tree for stabilizing and delivering Neurotensin analogs.

References

  • Checler, F., et al. (1984). Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and at the Arg8-Arg9 bond by metalloendopeptidase 24.15. Biochimie. Link

  • Fanelli, R., et al. (2015). Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers in Neuroscience. Link

  • García-Garayoa, E., et al. (2002). Preclinical evaluation of a new, stabilized neurotensin(8–13) pseudopeptide radiolabeled with 99mTc. Journal of Nuclear Medicine. Link

  • LifeTein Technical Support. TFA Salt Toxicity in In Vivo Studies.Link

  • Kokko, K. P., et al. (2005). In vivo behavioral effects of stable, receptor-selective neurotensin[8-13] analogues that cross the blood-brain barrier. Neuropharmacology.[6] Link

Sources

Technical Support Center: Minimizing Non-Specific Binding of (Dab⁹)-Neurotensin (8-13) in Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for neurotensin analog assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (Dab⁹)-Neurotensin (8-13) and encountering challenges with non-specific binding (NSB). As a synthetic analog of the C-terminal active fragment of neurotensin, (Dab⁹)-Neurotensin (8-13) is a valuable tool for studying neurotensin receptor (NTS) pharmacology.[1][2] However, its peptidic and cationic nature can predispose it to non-specific interactions, which can compromise assay accuracy and reproducibility.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and mitigate high non-specific binding in your assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the interaction of a ligand, in this case (Dab⁹)-Neurotensin (8-13), with components in the assay system other than its intended target receptor (e.g., NTS1, NTS2).[5] This can include binding to plasticware, filter membranes, other proteins, or lipids in the sample.[5][6] NSB is a significant source of background noise in an assay, which can obscure the true specific binding signal.[7] High NSB can lead to an underestimation of binding affinity (higher Kd or Ki values) and an inaccurate quantification of receptor density (Bmax).[8] Therefore, minimizing NSB is critical for generating reliable and accurate data.

Q2: What properties of (Dab⁹)-Neurotensin (8-13) might contribute to high NSB?

A2: The structure of (Dab⁹)-Neurotensin (8-13), which is a modification of the Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ sequence, has characteristics that can contribute to NSB.[3][9] Peptides, in general, can be "sticky" due to a combination of hydrophobic and electrostatic interactions.[3] The presence of basic residues like Arginine and Diaminobutyric acid (Dab) can lead to electrostatic interactions with negatively charged surfaces, such as plasticware or filter membranes.[4] Additionally, hydrophobic residues can contribute to non-specific binding to other proteins or lipidic components in the assay.[5]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of your labeled (Dab⁹)-Neurotensin (8-13) in the presence of a high concentration of an unlabeled "cold" competitor ligand.[5][10] This competitor, typically native neurotensin or unlabeled (Dab⁹)-Neurotensin (8-13), is added at a concentration sufficient to saturate all the specific binding sites on the neurotensin receptors.[11][12] Any remaining bound labeled ligand under these conditions is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).[5][10]

Q4: What is an acceptable level of non-specific binding?

A4: A generally accepted benchmark for a robust assay is for non-specific binding to be less than 50% of the total binding; ideally, it should be in the range of 10-20%.[10] When NSB exceeds 50%, the signal-to-noise ratio becomes too low, making it difficult to obtain high-quality, reproducible data.[10]

Troubleshooting Guide: High Non-Specific Binding

This section provides a structured approach to troubleshooting and resolving common issues leading to high NSB in (Dab⁹)-Neurotensin (8-13) assays.

Observed Problem Potential Cause Troubleshooting Step & Rationale Expected Outcome
High background across the entire assay plate/all samples. Inadequate Blocking Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. BSA is a common blocking agent that can saturate non-specific binding sites on plasticware and other surfaces.[4][13] Consider testing a range of BSA concentrations (e.g., 0.1% to 5%).[5]A significant reduction in NSB without a major impact on specific binding.[14]
Ligand Adsorption to Plasticware Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% to 0.1%) to the assay and wash buffers.[4][15] These detergents help to disrupt hydrophobic interactions that cause the peptide to stick to surfaces.[5] Using low-binding microplates can also be beneficial.[3]Reduced background signal and improved consistency between replicate wells.
Suboptimal Buffer Composition Optimize the ionic strength of your assay buffer by increasing the salt concentration (e.g., up to 150 mM NaCl).[4][5] This can help to shield electrostatic interactions between the cationic peptide and negatively charged surfaces.[4] Also, ensure the buffer pH is appropriate for neurotensin receptor binding, typically around 7.4.[2]Decreased NSB due to the masking of charge-based interactions.
NSB increases proportionally with labeled ligand concentration. Hydrophobic Interactions As mentioned above, incorporate a non-ionic detergent into your buffers. This is particularly important when dealing with ligands that have hydrophobic character.[5]A reduction in the slope of the NSB curve when plotted against ligand concentration.
Binding to Filters (in filtration assays) Pre-soak the filters (e.g., glass fiber filters) in a buffer containing a blocking agent or polyethyleneimine (PEI) to reduce non-specific filter binding.[3] Increase the volume and/or temperature of the wash buffer to more effectively remove unbound ligand.[5][10]Minimized binding of the ligand to the filter, resulting in a lower and more consistent non-specific signal.[5]
High variability in NSB between replicate wells. Inconsistent Washing Ensure that the washing steps are performed rapidly and consistently for all wells.[16] In filtration assays, rapid filtration and washing with ice-cold buffer are crucial to minimize dissociation of specifically bound ligand while removing unbound ligand.[3][16]Improved reproducibility of both total and non-specific binding measurements.
Poor Quality Receptor Preparation Use fresh cell membrane preparations or receptor sources. The presence of denatured proteins or other contaminants can increase NSB.[5] Ensure proper storage and handling of your receptor preparations.A cleaner assay with a better signal-to-noise ratio.
Effect of Divalent Cations Modulation of Peptide Conformation and Membrane Interaction The effect of divalent cations (e.g., Ca²⁺, Mg²⁺) on peptide binding can be complex.[17][18] While they can sometimes enhance specific binding, they may also influence non-specific interactions.[19] If your buffer contains divalent cations, try performing the assay in their absence (with a chelator like EGTA) or titrating their concentration to find an optimal balance.[12][20]A potential reduction in NSB if divalent cations are promoting non-specific interactions. Conversely, an optimized concentration may improve the specific signal.[21]

Experimental Protocols

Protocol 1: Optimizing BSA Concentration to Reduce NSB

This protocol outlines the steps to determine the optimal concentration of Bovine Serum Albumin (BSA) for minimizing NSB in your (Dab⁹)-Neurotensin (8-13) binding assay.

Materials:

  • (Dab⁹)-Neurotensin (8-13) (labeled and unlabeled)

  • Receptor source (e.g., cell membranes expressing NTS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • BSA (high-purity, fatty acid-free)

  • Low-binding microplates

  • Detection system (e.g., scintillation counter for radioligand assays)

Procedure:

  • Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% w/v).

  • Set up your binding assay in low-binding microplates. For each BSA concentration, prepare triplicate wells for:

    • Total Binding: Labeled (Dab⁹)-Neurotensin (8-13) + receptor preparation.

    • Non-Specific Binding: Labeled (Dab⁹)-Neurotensin (8-13) + receptor preparation + a saturating concentration of unlabeled neurotensin (e.g., 1-10 µM).[3]

  • Incubate the plates under your standard assay conditions (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[3]

  • Terminate the binding reaction and separate bound from free ligand (e.g., via rapid vacuum filtration through glass fiber filters).[16]

  • Wash the filters quickly and thoroughly with ice-cold wash buffer (containing the corresponding BSA concentration).[16]

  • Quantify the bound ligand using your detection system.

  • Analyze the data: Calculate the specific binding (Total Binding - Non-Specific Binding) for each BSA concentration. The optimal BSA concentration is the one that provides the lowest NSB without significantly reducing the specific binding signal.[5]

Protocol 2: Workflow for a Typical Radioligand Filtration Binding Assay

This protocol provides a general workflow for a competitive binding assay using a radiolabeled form of (Dab⁹)-Neurotensin (8-13).

Workflow:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with optimized concentrations of BSA, protease inhibitors, and salts.[2][12]

    • Radioligand: Prepare a working solution of labeled (Dab⁹)-Neurotensin (8-13) at a concentration at or below its Kd for the receptor.[8]

    • Competitor: Prepare serial dilutions of unlabeled (Dab⁹)-Neurotensin (8-13) or other test compounds.

    • Receptor Preparation: Dilute your cell membrane preparation in assay buffer to the desired concentration.[11]

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add unlabeled competitor dilutions (for competition curve) or buffer (for total binding) or a saturating concentration of cold ligand (for NSB).

    • Add the radioligand to all wells.

    • Initiate the reaction by adding the receptor preparation to all wells.

  • Incubation: Incubate the plate with gentle agitation to reach equilibrium.[3]

  • Filtration: Rapidly transfer the contents of the wells to a glass fiber filter plate using a cell harvester.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[8]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[16]

  • Data Analysis: Plot the data and perform non-linear regression to determine IC₅₀ and Ki values.

Visualizing the Process

Diagram 1: General Causes of Non-Specific Binding

Ligand (Dab9)-Neurotensin (8-13) Receptor Target Receptor (NTS1/NTS2) Ligand->Receptor Specific Binding NSB_Sites Non-Specific Sites Ligand->NSB_Sites Non-Specific Binding Plastic Plasticware (Tubes, Plates) NSB_Sites->Plastic Filter Filter Membrane NSB_Sites->Filter Proteins Other Proteins/Lipids NSB_Sites->Proteins

Caption: Sources of specific and non-specific binding in an in-vitro assay.

Diagram 2: Troubleshooting Workflow for High NSB

Start High NSB Observed Step1 Increase BSA Concentration (0.1% - 5%) Start->Step1 Check1 NSB Reduced? Step1->Check1 Step2 Add Non-Ionic Detergent (e.g., 0.05% Tween-20) Check2 NSB Reduced? Step2->Check2 Step3 Increase Buffer Ionic Strength (e.g., 150 mM NaCl) Check3 NSB Reduced? Step3->Check3 Step4 Optimize Wash Steps (Volume, Temp, Speed) Check4 NSB Reduced? Step4->Check4 Check1->Step2 No End Assay Optimized Check1->End Yes Check2->Step3 No Check2->End Yes Check3->Step4 No Check3->End Yes Check4->End Yes Fail Consult Further Check4->Fail No

Sources

protocol for assessing metabolic stability of (Dab9)-Neurotensin (8-13) analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability Assessment of (Dab9)-Neurotensin (8-13)

Case ID: NT-DAB9-STAB-PROTO Status: Active Assigned Specialist: Senior Application Scientist, Peptide ADME Division

Executive Summary

This guide details the protocol for assessing the metabolic stability of (Dab9)-Neurotensin (8-13) .[1] The native Neurotensin (8-13) fragment (Sequence: Arg-Arg-Pro-Tyr-Ile-Leu) is the minimal active pharmacophore for the NTS1 receptor but suffers from rapid degradation (


 min) in plasma.

The (Dab9) modification involves substituting Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) . This non-proteinogenic amino acid retains the cationic charge essential for receptor binding but shortens the side chain by two methylene groups, sterically hindering cleavage by trypsin-like endopeptidases.

Module 1: Experimental Design & Protocol

Matrix Selection

To fully characterize the stability profile, you must test in two distinct matrices.

  • Plasma (Rat/Human): Assesses circulating stability. Primary enzymes: Soluble metalloendopeptidases (Thimet oligopeptidase) and ACE.

  • Liver Microsomes/S9: Assesses hepatic clearance. Primary enzymes: CYP450s (less relevant for hydrophilic peptides) and membrane-bound peptidases.

Standard Operating Procedure (SOP)

Materials:

  • Test Compound: (Dab9)-NT(8-13) (10 mM stock in water or 50% DMSO).

  • Matrix: Pooled Plasma (heparinized) or Liver Microsomes (20 mg/mL protein).

  • Quenching Solution: 4% Phosphoric Acid (

    
    ) or 1% Formic Acid in Acetonitrile (MeCN). Note: Avoid pure MeOH for peptides; it can cause precipitation without fully stopping enzymatic activity immediately.
    

Workflow Diagram:

AssayWorkflow Start Start: Pre-warm Matrix (37°C, 10 min) Spike Spike Peptide (Final: 1 µM) Start->Spike Incubate Incubation (0, 5, 15, 30, 60, 120 min) Spike->Incubate Quench Quench Aliquot (1:3 ratio w/ 4% H3PO4) Incubate->Quench At timepoints Centrifuge Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (Supernatant) Centrifuge->Analyze

Figure 1: Step-by-step workflow for metabolic stability incubation.

Step-by-Step Protocol:

  • Preparation: Thaw plasma/microsomes on ice. Pre-warm a specific volume (e.g., 990 µL) to 37°C for 10 minutes.

  • Initiation: Spike 10 µL of 100 µM peptide working solution into the matrix (Final conc: 1 µM). Crucial: Keep organic solvent < 1% to avoid inhibiting enzymes.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50 µL of the mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a plate/tube containing 150 µL of ice-cold 4%

    
     .
    
    • Why Acid? Acidification is superior to organic solvent precipitation for cationic peptides because it prevents adsorption to the protein pellet and instantly halts protease activity.

  • Processing: Centrifuge at 4,000 x g for 20 minutes at 4°C. Transfer supernatant to a low-binding plate for LC-MS.

Module 2: Analytical Setup (LC-MS/MS)

The (Dab9) modification makes the peptide highly polar. Standard C18 methods often fail due to poor retention (eluting in the void volume).

ParameterRecommendationRationale
Column HSS T3 or Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm)These columns retain polar, cationic peptides better than standard C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the peptide protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 0-2 min: 1% B (Isocratic hold)The initial hold is critical to trap the hydrophilic (Dab9) analog.
Detection ESI Positive Mode (MRM)Monitor

or

precursors.

Expected Mass Shift:

  • Native NT(8-13) (Arg9): MW ~ 817.0 Da.

  • (Dab9)-NT(8-13): Dab is

    
     (MW 118). Arg is 
    
    
    
    (MW 174).
  • Mass Difference: -56 Da (approx).

  • Verify your precursor ion calculation based on this shift.

Module 3: Troubleshooting Guide & FAQs

Issue 1: "My peptide disappears at T=0 (Low Recovery)."

Diagnosis: Non-Specific Binding (NSB). The cationic nature of Arg/Dab residues makes them stick avidly to polypropylene and glass surfaces.

Logic Tree:

Troubleshooting Problem Low Recovery at T=0 Check1 Check Labware Material Problem->Check1 Action1 Use Low-Binding Plates (Polypropylene) Check1->Action1 Standard Plastic? Check2 Check Solvent Composition Check1->Check2 Already Low-Bind? Action2 Add 20% MeCN or 0.1% BSA to stock Check2->Action2 Pure Aqueous?

Figure 2: Troubleshooting logic for adsorption issues.

Solution:

  • Use Low-Binding tubes and plates (e.g., Eppendorf LoBind).

  • Do not store the 1 µM working solution in pure water. Use 20% Acetonitrile/Water.

  • If using plasma, the matrix proteins usually block binding sites. If recovery is low in buffer controls, add 0.1% BSA.

Issue 2: "The half-life is still too short (< 10 min)."

Diagnosis: The (Dab9) modification stabilizes the Arg-Arg bond, but other cleavage sites remain active. Explanation: NT(8-13) has three major cleavage sites. (Dab9) only protects Site 1.

Degradation Pathway Visualization:

Figure 3: Cleavage site analysis. Green indicates stabilization by Dab9; Red indicates remaining metabolic liabilities.

Solution:

  • To prove the specific stability of the Dab9 modification, you must compare it against the Native NT(8-13) control in the same run.

  • The Native NT(8-13) should degrade almost instantly (

    
     min). If (Dab9)-NT survives to 15-30 mins, the modification is successful, even if it eventually degrades at Sites 2 and 3.
    
Issue 3: "LC-MS Peak Shape is Tailing/Broad."

Diagnosis: Secondary interactions with silanols on the column. Solution:

  • Increase ionic strength: Add 10 mM Ammonium Formate to the mobile phase.

  • Ensure the column temperature is at least 40°C or 50°C to improve mass transfer of the peptide.

Module 4: Data Analysis

Calculation of Intrinsic Clearance (


): 
Do not rely solely on % remaining. Calculate 

using the slope (

) of the natural log of remaining peptide vs. time.




Interpretation:

  • High Stability:

    
     min.[1]
    
  • Moderate Stability:

    
     min.
    
  • Low Stability:

    
     min.
    

References

  • Checler, F. et al. (1984). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases.[2] Journal of Neurochemistry.

  • Kitabgi, P. et al. (1985). Inactivation of neurotensin by rat brain synaptic membranes partly occurs through cleavage at the Arg8-Arg9 peptide bond by a metalloendopeptidase.[2][3] Journal of Neurochemistry.

  • García-Garayoa, E. et al. (2002).[4] Preclinical Evaluation of a New, Stabilized Neurotensin(8–13) Pseudopeptide Radiolabeled with 99m Tc.[4] Journal of Nuclear Medicine.

  • BenchChem Technical Support. (2025). Peptide Stability Issues in Long-Term Storage and Troubleshooting.

  • Waters Corporation. (2020).[1] Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Application Note.

Sources

Validation & Comparative

comparing (Dab9)-Neurotensin (8-13) Trifluoroacetate with other NTS1/NTS2 agonists

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Selectivity: A Comparative Guide to (Dab9)-Neurotensin (8-13) and NTS1/NTS2 Agonists

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that modulates dopaminergic signaling, analgesia, and hypothermia through its interaction with G-protein-coupled receptors, primarily NTS1 and NTS2. The C-terminal hexapeptide, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), constitutes the minimal sequence required for full biological activity. However, native NT(8-13) suffers from rapid proteolytic degradation in vivo. To probe the receptor binding pocket and enhance pharmacokinetic profiles, researchers have developed various synthetic analogs.

This guide objectively compares the structural rationale, binding affinity, and functional performance of (Dab9)-Neurotensin (8-13) against other benchmark NTS1/NTS2 agonists, providing researchers with actionable, self-validating experimental frameworks.

Structural Rationale: The Role of the Dab9 Modification

The N-terminal arginine residues (Arg8 and Arg9) of the NT(8-13) fragment are critical for receptor binding, interacting directly with the electronegative pockets of the NTS1 receptor. To map the steric and electrostatic stringency of this cationic binding site, researchers synthesized analogs replacing these residues.

In (Dab9)-Neurotensin (8-13), Arg9 is substituted with 2,4-diaminobutyric acid (Dab).

  • The Causality of the Modification: The Dab side chain is significantly shorter than arginine and lacks the bulky, highly basic guanidinium group. By incorporating Dab at position 9, researchers demonstrated that the shorter primary amine is sterically favored over longer side chains at this specific locus. Doubly substituted analogs like [Hlys8, Dab9]NT(8-13) maintain approximately 60% of the native peptide's binding affinity for NTS1. This proves that while a cationic charge is essential, the specific geometry of the guanidinium group is not strictly required, opening pathways for designing des-guanidinium analogs with altered metabolic stability.

Mechanistic Pathways of NTS1 and NTS2 Activation

Understanding the divergent signaling cascades of NTS1 and NTS2 is crucial for selecting the appropriate agonist and readout for your assay. NTS1 is classically coupled to Gq/11, triggering Phospholipase C (PLC) and rapid intracellular calcium mobilization. NTS2 exhibits more complex pharmacology; it can couple to Gq/11, Gi/o, or recruit β-arrestin depending on the cellular context and the specific ligand applied, often resulting in biased MAPK/ERK activation .

Signaling Agonist NTS1/NTS2 Ligand (e.g., NT(8-13) Analogs) NTS1 NTS1 Receptor (Gq/11 Coupled) Agonist->NTS1 High Affinity NTS2 NTS2 Receptor (Complex Coupling) Agonist->NTS2 Variable Affinity PLC Phospholipase C (PLC) NTS1->PLC Gq Activation NTS2->PLC Gq (Cell-Dependent) Arrestin β-Arrestin Recruitment NTS2->Arrestin Biased Agonism IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 MAPK MAPK / ERK Cascade Arrestin->MAPK

Figure 1: Divergent signaling pathways of NTS1 and NTS2 receptors upon agonist binding.

Comparative Performance Data

To contextualize (Dab9)-NT(8-13), we must compare it against established pharmacological tools. The table below summarizes the binding affinities (Kᵢ / IC₅₀) and primary applications of key NTS1/NTS2 ligands .

CompoundTarget SelectivityAffinity (NTS1)Affinity (NTS2)Key Structural/Functional Features
Native NT(8-13) Non-selective~0.2 nM~0.5 - 2.0 nMEndogenous active fragment; highly susceptible to proteolysis.
(Dab9)-NT(8-13) *NTS1 Leaning~0.3 - 0.5 nMNot Fully CharacterizedProbes steric limits; maintains 60% NTS1 affinity without Arg9 guanidinium.
JMV 449 Non-selective~0.15 nM~0.2 nMPseudopeptide; highly potent, long-lasting in vivo hypothermic/analgesic effects.
PD 149163 NTS1 Selective~15 nM>1000 nMReduced peptide analog; widely used to isolate NTS1-mediated central effects.
Levocabastine NTS2 Selective>10,000 nM~17 nMNon-peptide; acts as an NTS2 agonist (Ca²⁺ mobilization) or antagonist depending on the assay.

*Data represented for the optimized[Hlys8, Dab9]NT(8-13) analog.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of (Dab9)-NT(8-13) against these alternatives, researchers must employ robust, self-validating assay systems. Below are the optimized protocols for binding and functional characterization.

Protocol A: Competitive Radioligand Binding Assay (Kᵢ Determination)
  • Causality & Design: This assay utilizes HT-29 human colon carcinoma cells. Why HT-29? These cells endogenously express high levels of native human NTS1, providing a physiologically accurate membrane microenvironment that recombinant CHO or HEK293 systems often lack. Rapid filtration is employed to minimize the dissociation of the[¹²⁵I]-NT complex during washing steps, ensuring highly accurate Kᵢ calculations.

Step-by-Step Workflow:

  • Membrane Preparation: Culture HT-29 cells to 80% confluency. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [¹²⁵I]-Neurotensin (specific activity ~2000 Ci/mmol), and varying concentrations of the unlabelled test agonist (e.g., (Dab9)-NT(8-13) or JMV 449) ranging from 10⁻¹² to 10⁻⁵ M.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter.

  • System Validation Step: Always include a full dose-response curve of native NT(8-13) as an internal reference standard. Calculate the Z'-factor using total binding (no competitor) and non-specific binding (1 µM unlabelled NT). A Z'-factor > 0.5 validates the assay's dynamic range. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep (HT-29 Endogenous NTS1) Step2 2. Ligand Incubation ([125I]-NT + Test Agonist) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters + PEI) Step2->Step3 Step4 4. Gamma Counting (Quantify Bound Radioligand) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Ki Calc) Step4->Step5

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)
  • Causality & Design: Binding affinity (Kᵢ) does not equate to functional efficacy (Emax). Because NTS1 is Gq-coupled, measuring intracellular calcium transients provides a direct, real-time functional readout. Using a fluorometric imaging plate reader (FLIPR) allows for the kinetic capture of the rapid, transient calcium spike immediately following agonist addition.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 cells (for NTS1) or transfected CHO-NTS2 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-4 assay dye (or Fluo-4 AM) dissolved in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (Causality: Probenecid inhibits dye efflux via multidrug resistance pumps, ensuring a stable baseline). Incubate for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex/Em: 485/525 nm) for 10 seconds.

  • Agonist Addition: Automatically dispense 10 µL of the test agonist (e.g., (Dab9)-NT(8-13) or Levocabastine) at varying concentrations.

  • Kinetic Reading: Record fluorescence continuously for 3 minutes to capture the peak calcium response.

  • System Validation Step: Normalize the peak fluorescence response of the test compounds to the maximum response elicited by 1 µM native NT(8-13) (defined as 100% efficacy). This internal normalization controls for day-to-day variations in cell passage and dye loading efficiency.

Conclusion

The modification of Neurotensin (8-13) via the substitution of Arg9 with 2,4-diaminobutyric acid in (Dab9)-NT(8-13) provides a critical tool for mapping the structural requirements of the NTS1 binding pocket. While it maintains a high binding affinity comparable to the native peptide, researchers requiring extreme in vivo stability or high NTS2 selectivity may opt for alternatives like JMV 449 or Levocabastine, respectively. By employing the self-validating radioligand and calcium mobilization protocols outlined above, drug development professionals can accurately benchmark new neurotensin analogs against these established standards.

References

  • Title: Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs Source: PubMed (NIH) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 Source: PMC (NIH) URL: [Link]

A Comparative Guide to the Biodistribution of Radiolabeled Neurotensin Analogs for Cancer Targeting

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biodistribution profiles of various radiolabeled neurotensin (NT) analogs, offering critical insights for the development of novel cancer imaging and therapeutic agents. By examining the performance of different analogs and the experimental data supporting their use, this document serves as a valuable resource for researchers in the field of nuclear medicine and oncology.

Neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTS1), are overexpressed in a variety of cancers, including pancreatic, colorectal, and breast cancer, while showing limited expression in most healthy tissues.[1][2] This differential expression profile makes NTS1 an attractive target for the delivery of diagnostic and therapeutic radionuclides. The development of radiolabeled NT analogs aims to exploit this target for non-invasive tumor imaging and targeted radionuclide therapy.

The success of these agents is critically dependent on their in vivo biodistribution, specifically their ability to accumulate to high levels in tumor tissue while clearing rapidly from non-target organs and the bloodstream. This guide will delve into the comparative biodistribution of NT analogs radiolabeled with clinically relevant radionuclides such as Technetium-99m (99mTc), Gallium-68 (68Ga), Indium-111 (111In), and Lutetium-177 (177Lu).

Comparative Biodistribution Data

The following tables summarize the biodistribution data for various radiolabeled neurotensin analogs, expressed as a percentage of the injected dose per gram of tissue (%ID/g) in key organs and tumor xenografts in mice at different time points post-injection. The data has been compiled from multiple preclinical studies to provide a comparative overview.

Table 1: Biodistribution of 99mTc-Labeled Neurotensin Analogs in HT-29 Tumor-Bearing Mice

AnalogTime (p.i.)Blood (%ID/g)Tumor (%ID/g)Kidneys (%ID/g)Liver (%ID/g)Intestine (%ID/g)Reference
99mTc-HYNIC-Peptide2 h-4.59 ± 0.23--High[3]
[99mTc]1 (HYNIC complex)2 h-8.8 ± 3.4--Low[4]
[99mTc]2 (Tricarbonyl complex)1 h----49 ± 22[4]
99mTc(CO)3-NT-XIX4 h0.03 ± 0.010.9 ± 0.20.6 ± 0.10.1 ± 0.00.3 ± 0.1[5][6]
99mTc-HYNIC-[βAla7-Tle12] NT (5-13) (Tricine/EDDA)2 h-High (T/M ratio: 4.20)---[7]

Table 2: Biodistribution of 68Ga-Labeled Neurotensin Analogs in HT-29 Tumor-Bearing Mice

AnalogTime (p.i.)Blood (%ID/g)Tumor (%ID/g)Kidneys (%ID/g)Liver (%ID/g)Muscle (%ID/g)Reference
[68Ga]UR-LS13045 min-High (T/M ratio: 16)--Low[8][9][10]
[68Ga]6--High---[11]
[68Ga]8-High (Excellent T/B ratio)----[11]
[68Ga]Ga-JMV66592 h-7.8 ± 0.54---[12]

Table 3: Biodistribution of 111In and 177Lu-Labeled Neurotensin Analogs in HT-29 Tumor-Bearing Mice

AnalogTime (p.i.)Blood (%ID/g)Tumor (%ID/g)Kidneys (%ID/g)Liver (%ID/g)Reference
111In-3BP-2276 h-8.4 ± 3.1--[13][14][15]
111In-3BP-2283 h-10.2 ± 5.3--[13][14][15]
177Lu-3BP-2273 h-19.0 ± 3.6LowLow[16][17]
177Lu-3BP-22769 h-2.7 ± 1.6--[16]

Causality Behind Experimental Choices: The Quest for Optimal Biodistribution

The development of radiolabeled neurotensin analogs is an iterative process of chemical modification to enhance their pharmacokinetic properties. The primary goals are to increase metabolic stability, optimize hydrophilicity, and improve tumor uptake and retention while minimizing accumulation in non-target tissues.

Metabolic Stability: The native neurotensin peptide has a very short in vivo half-life due to rapid enzymatic degradation.[6] To overcome this, synthetic analogs often incorporate modifications such as the replacement of L-amino acids with D-amino acids or the use of non-natural amino acids. For example, the introduction of 2,6-dimethyltyrosine (Dmt) in place of Tyr11 in NT-XIX resulted in a triple-stabilized analog with an improved biodistribution profile.[5][6]

Hydrophilicity: The overall charge and hydrophilicity of the radiolabeled peptide significantly influence its route of excretion and non-specific binding. Highly lipophilic compounds tend to be cleared through the hepatobiliary system, leading to high liver and intestinal uptake, which can obscure abdominal tumors and increase radiation dose to these organs. Conversely, more hydrophilic analogs are preferentially cleared through the renal system. The introduction of hydrophilic moieties, such as shikimic acid in NT-XVIII, is a strategy to enhance renal clearance and reduce background signal.[5][6]

Chelator and Radionuclide Choice: The choice of chelator (e.g., HYNIC, DOTA) and radionuclide (e.g., 99mTc, 68Ga, 177Lu) is dictated by the intended application (imaging or therapy) and the logistical considerations of radionuclide availability and labeling chemistry. The chelator not only serves to securely bind the radiometal but can also influence the overall pharmacokinetic properties of the conjugate.

Neurotensin Receptor 1 (NTS1) Signaling Pathway

Upon binding of a neurotensin analog, the NTS1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the biological response to these radiolabeled probes. NTS1 primarily couples to Gq and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase, respectively. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). Furthermore, NTS1 activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.

NTS1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Radiolabeled NT Analog Radiolabeled NT Analog NTS1 NTS1 Receptor Radiolabeled NT Analog->NTS1 Binding Gq Gαq NTS1->Gq Activation bArrestin β-Arrestin NTS1->bArrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream_Gq Downstream Effects (e.g., Proliferation) PKC->Downstream_Gq Ca2->Downstream_Gq Internalization Receptor Internalization bArrestin->Internalization ERK ERK Signaling bArrestin->ERK Downstream_Arrestin Downstream Effects (e.g., Migration) ERK->Downstream_Arrestin Biodistribution_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Prepare Radiolabeled Neurotensin Analog B1 Intravenous Injection of Radiotracer A1->B1 A2 Prepare Tumor-Bearing Mice A2->B1 B2 Euthanasia at Pre-defined Time Points B1->B2 B3 Organ and Tissue Harvesting B2->B3 C1 Weigh Tissues B3->C1 C2 Measure Radioactivity (Gamma Counter) C1->C2 C3 Calculate %ID/g C2->C3 C4 Comparative Biodistribution Profile C3->C4

Caption: Experimental Workflow for In Vivo Biodistribution Studies.

Conclusion and Future Directions

The comparative analysis of the biodistribution of different radiolabeled neurotensin analogs highlights the significant impact of structural modifications, choice of radionuclide, and chelating chemistry on in vivo performance. Analogs with high metabolic stability and optimized hydrophilicity demonstrate superior tumor-to-background ratios, a critical factor for both diagnostic imaging and therapeutic efficacy.

Future research will likely focus on the development of theranostic pairs, where a diagnostic radionuclide (e.g., 68Ga) and a therapeutic radionuclide (e.g., 177Lu) are chelated to the same neurotensin analog. This approach allows for pre-therapeutic imaging to select patients who are most likely to respond to targeted radionuclide therapy and to perform personalized dosimetry calculations. Furthermore, the exploration of novel linker technologies and alternative targeting moieties will continue to drive the development of the next generation of neurotensin-based radiopharmaceuticals with even more favorable biodistribution profiles.

References

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Technical Comparison: (Dab⁹)-Neurotensin (8-13) Radiotracers for NTS1 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of (Dab⁹)-Neurotensin (8-13) Based Radiotracers Content Type: Publish Comparison Guide

Executive Summary: The "Dab⁹" Strategy

The development of radiotracers targeting Neurotensin Receptor 1 (NTS1) for oncological imaging (pancreatic, prostate, breast cancer) has been historically plagued by the rapid enzymatic degradation of the native Neurotensin (8-13) pharmacophore. The (Dab⁹)-Neurotensin (8-13) scaffold represents a specific medicinal chemistry strategy designed to overcome this instability without sacrificing receptor affinity.

This guide provides a technical head-to-head comparison of the Dab⁹-modified tracers (specifically the Demotensin series and DT5 ) against the native reference (DT1 ) and alternative stabilization strategies (e.g., Tle¹² substitution and Lipid/Albumin binding ).

Key Takeaway: The substitution of Arginine-9 with Diaminobutyric acid (Dab) creates a "Goldilocks" effect—it retains the essential positive charge for nanomolar affinity while shortening the side chain to sterically hinder trypsin-like cleavage. While preclinical data for Dab⁹ tracers (e.g., [⁹⁹ᵐTc]Tc-Demotensin 6) demonstrated superior stability over native sequences, clinical translation revealed challenges in tumor retention compared to newer lipid-modified variants.

Scientific Rationale & Mechanism

The Instability Problem

The native NT(8-13) sequence (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ ) is rapidly degraded in vivo (t1/2 < 5 min) by two primary peptidases:

  • Neprilysin (NEP): Cleaves Pro¹⁰-Tyr¹¹.

  • Angiotensin Converting Enzyme (ACE): Cleaves Tyr¹¹-Ile¹².

  • Trypsin-like proteases: Cleave the Arg⁸-Arg⁹ bond.

The Dab⁹ Solution

Replacing Arg⁹ with Dab⁹ (L-2,4-diaminobutyric acid) addresses the trypsin-like cleavage.

  • Charge Conservation: Dab retains the cationic amine group required for electrostatic interaction with the NTS1 receptor's aspartate residues.

  • Steric Contraction: The Dab side chain is two methylene groups shorter than Arginine. This alters the spatial fit in the protease active site, preventing cleavage, while maintaining the pharmacophore geometry for the receptor.

SAR_Mechanism Native Native NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) Problem Rapid Degradation (Arg8-Arg9 cleavage) Native->Problem In Vivo DabMod Dab9 Modification (Shorter Side Chain) Problem->DabMod Medicinal Chem Intervention Result Stabilized Pharmacophore Retained Affinity DabMod->Result Steric Hindrance + Charge Retention

Caption: Structure-Activity Relationship (SAR) logic for the Dab9 modification.

Head-to-Head Performance Data

The following data compares [⁹⁹ᵐTc]Tc-Demotensin 6 (also referred to as DT5 in some comparative studies), which utilizes the Dab⁹ scaffold, against the unmodified reference and alternative stabilization strategies.

Nomenclature Disambiguation
  • DT1: Reference native sequence (N4-Gly⁷-NT(8-13)).

  • DT5 / Demotensin 6: The Dab⁹ stabilized variant ([N4-βAla⁷, Dab⁹]NT(8-13)).[1][2]

  • DT6: The Tle¹² stabilized variant (C-terminus protection).

  • DT9: The Lipid/Albumin-binder variant (Palmitoyl-Lys⁷). Note: Do not confuse DT9 with Dab9.

Comparative Metrics Table
MetricDT1 (Reference) DT5 / Demotensin 6 (Dab⁹) DT6 (Tle¹²) DT9 (Lipid-Modified)
Core Modification None (Native)Arg⁹ → Dab⁹ Ile¹² → Tle¹²Lys⁷-Palmitoyl
NTS1 Affinity (IC₅₀) 0.20 ± 0.05 nM0.08 ± 0.02 nM 0.08 ± 0.02 nM~1.0 nM
Plasma Stability (1h) < 5% Intact> 85% Intact > 90% Intact> 95% Intact
Internalization High (but degrades)High (~20%) Low (< 5%)High
Tumor Uptake (Mice) ~1.25 %ID/g~4.30 %ID/g ~1.50 %ID/g~6.15 %ID/g
Tumor/Kidney Ratio LowModerate LowLow (High bg)
Clinical Status Failed (Stability)Phase I (Limited) PreclinicalPreclinical
Analysis of Results
  • Affinity: The Dab⁹ substitution (DT5) actually improves affinity slightly compared to the native sequence, proving that the shorter side chain does not disrupt receptor binding.

  • Stability vs. Tle¹²: While the Tle¹² variant (DT6) is also stable, it suffers from poor internalization .[1][2] The Dab⁹ variant maintains the high internalization rate of the native peptide, which is critical for radiotherapeutic efficacy.

  • The "Lipid" Superiority: The lipid-modified DT9 outperforms the Dab⁹ variant in absolute tumor uptake (~6% vs 4%) because it binds albumin, extending circulation time. However, Dab⁹ tracers have faster clearance, potentially offering better contrast at early time points if stability is sufficient.

Experimental Protocols

Protocol A: Radiolabeling of [⁹⁹ᵐTc]Tc-Demotensin 6

This protocol utilizes the N4-chelator system common to the Demotensin/DT series.

Reagents:

  • Precursor: Demotensin 6 (N4-βAla-Arg-Dab-Pro-Tyr-Ile-Leu-OH).

  • Radionuclide: [⁹⁹ᵐTc]Pertechnetate (eluted from ⁹⁹Mo/⁹⁹ᵐTc generator).

  • Reducing Agent: SnCl₂·2H₂O.

  • Transfer Ligand: Trisodium citrate / Tricine.

Workflow:

  • Preparation: Dissolve 10 µg of Demotensin 6 peptide in 50 µL of distilled water.

  • Reaction Mix: Add 250 µL of 0.5 M succinate buffer (pH 5.0) containing 10 mg/mL trisodium citrate.

  • Reduction: Add 15 µL of fresh SnCl₂ solution (1 mg/mL in 0.1 M HCl).

  • Labeling: Immediately add 250–500 MBq of [⁹⁹ᵐTc]NaTcO₄.

  • Incubation: Incubate at room temperature (RT) for 30 minutes. Note: The N4 chelator labels efficiently at RT, unlike DOTA which requires heating.

  • QC (HPLC): Analyze on a C18 reverse-phase column.

    • Gradient: 0–100% Acetonitrile/0.1% TFA over 20 min.

    • Retention: [⁹⁹ᵐTc]Tc-Demotensin 6 typically elutes at ~14-16 min. Radiochemical purity should be >95%.

Protocol B: In Vitro Stability Assay

To verify the Dab⁹ stabilization effect:

  • Harvest: Collect fresh human plasma (heparinized).

  • Incubation: Mix 50 µL of radiolabeled tracer with 450 µL plasma. Incubate at 37°C.

  • Sampling: At 1h, 4h, and 24h, remove aliquots.

  • Precipitation: Add cold ethanol (1:1 v/v) to precipitate proteins. Centrifuge at 14,000 rpm for 10 min.

  • Analysis: Analyze the supernatant via Radio-HPLC. Compare the "Intact Parent" peak area vs. metabolite peaks.[3]

    • Success Criteria: Dab⁹ tracers should show >80% intact parent at 4h, whereas native NT(8-13) will be <10%.

Visualizations

Preclinical Validation Workflow

This diagram illustrates the decision pathway for evaluating Dab⁹ tracers.

Validation_Workflow Synthesis Synthesis of (Dab9)-NT(8-13) Precursor Labeling Radiolabeling (99mTc/68Ga) & QC (>95% RCP) Synthesis->Labeling InVitro In Vitro Binding (HT-29 cells) Determine IC50 Labeling->InVitro Stability Plasma Stability Assay (Target: >80% at 4h) Labeling->Stability Biodist In Vivo Biodistribution (Tumor-bearing Mice) InVitro->Biodist If Affinity < 5nM Stability->Biodist If Stable Decision Go/No-Go Decision Biodist->Decision Tumor Uptake > 3% ID/g

Caption: Step-by-step validation workflow for Dab9-based neurotensin radiotracers.

References

  • Maina, T., et al. (2007). [99mTc]Demotensin 5 and 6 in the NTS1-R-targeted imaging of tumours: synthesis and preclinical results. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Nock, B. A., et al. (2023). Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1. Pharmaceuticals (Basel). Link (Note: Discusses the comparison of DT1, DT5/Dab9, and DT9/Lipid).

  • García-Garayoa, E., et al. (2002). Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. Chemical Biology & Drug Design. Link

  • Baumgartner, R., et al. (2011). [99mTc]Demotensin VI: biodistribution and initial clinical results in tumor patients of a pilot/phase I study. Cancer Biotherapy & Radiopharmaceuticals.[4][5][6][7][8] Link

Sources

correlation of in vitro binding affinity with in vivo efficacy of (Dab9)-Neurotensin (8-13)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the pharmacological profile of (Dab⁹)-Neurotensin(8-13) , a synthetic analogue of the active neurotensin fragment. While native Neurotensin (NT) and its C-terminal fragment NT(8-13) exhibit sub-nanomolar affinity for the NTS1 receptor, their clinical utility is nullified by rapid proteolytic degradation (


 min).

The substitution of Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) creates a critical divergence between in vitro metrics and in vivo outcomes. The Bottom Line: (Dab⁹)-NT(8-13) demonstrates that binding affinity is not the sole predictor of efficacy . While it may retain approximately 60% of the native peptide's binding affinity, its in vivo efficacy is exponentially higher due to resistance against cleavage by thimet oligopeptidase (EC 3.4.24.15) and superior blood-brain barrier (BBB) interaction.

Part 1: Molecular Profile & Mechanism

To understand the correlation, we must first deconstruct the molecule. The native NT(8-13) sequence is Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ .[1]

The (Dab⁹) Modification
  • Native Residue: Arginine (Arg).[1][2][3][4] Contains a bulky guanidinium group (delocalized positive charge).

  • Modification: Diaminobutyric acid (Dab).[5][6] A non-proteinogenic amino acid with a primary amine. It is structurally shorter than Lysine and Ornithine.

  • Mechanistic Impact:

    • Electronic: Retains the positive charge required for the "cation-π" interaction with Tyr¹¹ and the receptor binding pocket.

    • Steric: The shorter side chain of Dab fits the NTS1 pocket more snugly than Lysine, minimizing steric clash while preventing recognition by specific proteases that target the Arg-Arg bond.

Pathway Visualization

The following diagram illustrates the divergence between the native peptide and the (Dab⁹) analogue upon administration.

G Admin Peptide Administration Native Native NT(8-13) Admin->Native Dab9 (Dab9)-NT(8-13) Admin->Dab9 Protease Degradation (Thimet Oligopeptidase) Native->Protease Rapid (t1/2 < 5m) NTS1 NTS1 Receptor Binding (Gq/11 Coupling) Native->NTS1 High Affinity (Ki ~0.2nM) Frag Inactive Fragments Protease->Frag Stability Metabolic Stability (Resists Cleavage) Dab9->Stability Enhanced Transport Tissue/BBB Penetration Stability->Transport Transport->NTS1 Sustained Occupancy Signal IP3 / Ca2+ Signaling NTS1->Signal Effect In Vivo Efficacy (Analgesia/Hypothermia) Signal->Effect

Figure 1: Comparative Pharmacokinetics/Pharmacodynamics (PK/PD) of Native vs. (Dab⁹) Analogue.

Part 2: Comparative Analysis (Data & Correlation)

The following table synthesizes data from structure-activity relationship (SAR) studies comparing the native fragment with the (Dab⁹) variant and a standard Lysine substitution.

FeatureNative NT(8-13) (Dab⁹)-NT(8-13) (Lys⁹)-NT(8-13)
Sequence Arg-Arg -Pro-Tyr-Ile-LeuArg-Dab -Pro-Tyr-Ile-LeuArg-Lys -Pro-Tyr-Ile-Leu
NTS1 Affinity (

)
0.2 - 0.5 nM (Reference)0.5 - 1.5 nM (~60% of native)> 5.0 nM (Lower affinity)
Plasma Stability (

)
< 5 minutes> 60 minutes~20 minutes
Key Interaction Arg⁹ Guanidinium

Tyr¹¹
Dab Amine

Tyr¹¹
Lys Amine (Steric Clash)
In Vivo Efficacy Negligible (Degrades before effect)High (Potent Analgesia)Moderate
Correlation Status Inverse (High Affinity / Low Efficacy)Positive Non-Linear (Good Affinity / High Efficacy)Linear (Low Affinity / Low Efficacy)
The Correlation Analysis
  • Affinity Retention: (Dab⁹) retains high affinity because the shorter side chain allows the terminal amine to mimic the position of the native Arginine's guanidinium group without introducing the steric bulk that Lysine does.

  • The "False Negative" of In Vitro Data: If you relied solely on

    
     values, Native NT(8-13) appears superior. However, in a living system, the Area Under the Curve (AUC)  for (Dab⁹)-NT(8-13) is significantly larger because the molecule survives long enough to reach and occupy the receptor.
    
  • Efficacy Driver: The correlation is driven by proteolytic resistance at the 8-9 bond . The substitution prevents "clip" degradation, allowing the peptide to act as a "super-agonist" in vivo despite having slightly lower absolute affinity than the native ligand.

Part 3: Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine


 to quantify affinity.
  • Cell Line: HT-29 cells (endogenously express NTS1) or CHO-hNTS1 transfectants.

  • Membrane Prep: Homogenize cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Buffer System (CRITICAL): Use 50 mM Tris-HCl, 1 mM EDTA, 5 mM

    
    , and 0.1% BSA .
    
    • Expert Tip: You MUST add peptidase inhibitors (10 µM 1,10-phenanthroline and 100 µM bacitracin ) to the buffer. Without this, native NT(8-13) will degrade during the incubation, yielding false

      
       values.
      
  • Incubation:

    • Radioligand: [³H]-Neurotensin (0.5 nM).

    • Competitor: (Dab⁹)-NT(8-13) (

      
       to 
      
      
      
      M).
    • Time: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Antinociception (Hot Plate Test)

Objective: Assess efficacy to establish the correlation.

  • Subjects: Male Swiss Webster mice (20-25g).

  • Administration: Intracerebroventricular (i.c.v.) injection (to bypass BBB initially) or Intravenous (i.v.) (to test systemic stability/transport).

    • Dose Range: 0.1 - 10 nmol/mouse.

  • Baseline: Measure latency to lick hind paw or jump (cutoff 30s to prevent tissue damage).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Data Calculation: % Maximum Possible Effect (MPE) =

    
    .
    
Workflow Visualization

Experiment cluster_0 In Vitro (Affinity) cluster_1 In Vivo (Efficacy) Start Start Validation Step1 Membrane Prep (+ Protease Inhibitors) Start->Step1 Step4 Administer Peptide (i.c.v. or i.v.) Start->Step4 Step2 Competition Binding ([3H]-NT vs Dab9-NT) Step1->Step2 Step3 Calculate Ki Step2->Step3 Compare Correlation Analysis (Is Ki proportional to MPE?) Step3->Compare Step5 Hot Plate Test (Time Course) Step4->Step5 Step6 Calculate %MPE Step5->Step6 Step6->Compare

Figure 2: Parallel Workflow for Correlating Affinity and Efficacy.

References

  • Structure-Activity Studies of Neurotensin: Quirion, R., et al. (1980). Structure-activity studies with neurotensin: analysis of positions 9, 10 and 11. British Journal of Pharmacology. Link

  • Dab9 Substitution & Binding: Hadden, M. K., et al. (2002). Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. Bioorganic & Medicinal Chemistry Letters. Link

  • Stability vs. Affinity Correlation: Orwig, K. S., et al. (2009). Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy. Journal of Medicinal Chemistry. Link

  • Tumor Uptake & Stability: Vivancos, M., et al. (2021).[7] Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia.[7][8] Behavioural Brain Research. Link[7]

  • Cation-Pi Interactions: Pang, Y.P., et al. (1996). Proposed ligand binding site of the transmembrane receptor for neurotensin(8-13). Journal of Biological Chemistry. Link

Sources

benchmarking (Dab9)-Neurotensin (8-13) against established neurotensin receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dab9)-Neurotensin (8-13) represents a strategic structural modification of the bioactive neurotensin fragment NT(8-13). By substituting Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) , this analog addresses the critical flaw of the native peptide: rapid enzymatic degradation.

This guide benchmarks (Dab9)-NT(8-13) against native Neurotensin (1-13), the fragment NT(8-13), and the stable synthetic agonist PD149163. Our analysis confirms that while the Dab9 substitution incurs a moderate affinity penalty due to the loss of the guanidinium group, it significantly extends plasma half-life by sterically hindering metalloendopeptidase cleavage. It is the reagent of choice for researchers requiring a metabolically stable agonist without the confounding effects of bulky non-peptide pharmacophores.

Molecular Rationale: The Dab9 Substitution[1]

To understand the performance of this ligand, one must understand the degradation mechanism of the native scaffold.

The Instability of Native NT(8-13)

The native fragment Argngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Arg

-Pro

-Tyr

-Ile

-Leu

is the minimal active sequence for the Neurotensin Receptor 1 (NTS1). However, it is rapidly degraded (t

< 5 min in blood) by three primary enzymes:
  • Metalloendopeptidase 24.15 (Thimet Oligopeptidase): Cleaves the Arg

    
    -Arg
    
    
    
    bond.
  • Metalloendopeptidase 24.11 (Neprilysin): Cleaves the Pro

    
    -Tyr
    
    
    
    bond.
  • Metalloendopeptidase 24.16: Cleaves the Pro

    
    -Tyr
    
    
    
    bond.
The Structural Solution

Replacing Arg


  with Dab (2,4-diaminobutyric acid)  introduces two changes:
  • Side Chain Shortening: Dab is a lower homolog of Ornithine and Lysine. It retains a positive charge (amine) but lacks the bulky, resonant guanidinium group of Arginine.

  • Proteolytic Resistance: The altered steric environment and lack of the specific guanidinium recognition motif prevent efficient docking of Metalloendopeptidase 24.15, shielding the critical 8-9 peptide bond.

Benchmarking Data: Affinity & Stability

The following table synthesizes experimental data comparing (Dab9)-NT(8-13) against standard alternatives.

Table 1: Comparative Ligand Profile
LigandSequence / StructureNTS1 Affinity (

, nM)
Plasma Stability (

)
Functional TypePrimary Application
Neurotensin (1-13) pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu0.2 - 0.5< 5 minAgonistEndogenous baseline
NT(8-13) Arg-Arg-Pro-Tyr-Ile-Leu0.2 - 0.41 - 3 minAgonistHigh-affinity screening
(Dab9)-NT(8-13) Arg-Dab -Pro-Tyr-Ile-Leu1.5 - 3.0 *> 60 min Agonist Prolonged in vitro/in vivo assays
PD149163 Synthetic non-peptide conjugate70 - 100> 4 hoursAgonistCNS behavioral studies
SR48692 Non-peptide (Meclinertant)1.0 - 5.0HighAntagonistBlocking NTS1 signaling

*Note: The Dab9 substitution typically retains ~40-60% of the binding energy of the native Arg9, resulting in a slightly higher


 (lower affinity) but remaining in the low nanomolar range suitable for biological interrogation.

Functional Signaling Pathway

(Dab9)-NT(8-13) acts as a full agonist at the NTS1 receptor (GPCR), triggering the G


q/11 cascade. The diagram below illustrates the signal transduction pathway activated by this ligand.

NTS1_Signaling Ligand (Dab9)-NT(8-13) NTS1 NTS1 Receptor (GPCR) Ligand->NTS1 Binds Gq Gαq/11 Protein NTS1->Gq Activates PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activates

Caption: NTS1 activation by (Dab9)-NT(8-13) triggers the Gq-PLC-IP3 cascade, mobilizing intracellular Calcium.[1]

Experimental Protocols

To validate the performance of (Dab9)-NT(8-13), use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 of (Dab9)-NT(8-13) relative to [

H]-Neurotensin.
  • Membrane Prep: Use CHO-K1 cells stably expressing human NTS1. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Reaction Mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [

      
      H]-Neurotensin (Final conc: 0.5 nM).
      
    • 50 µL (Dab9)-NT(8-13) (Concentration range:

      
       to 
      
      
      
      M).
    • Control: Non-specific binding defined by 1 µM unlabeled Neurotensin.[2]

  • Incubation: Incubate at 25°C for 60 minutes . (Note: Do not incubate at 37°C for binding assays with native NT controls due to degradation; however, Dab9 allows for higher temp incubation if needed).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Plasma Stability Assay (HPLC-MS)

Objective: Verify the proteolytic resistance of the Dab9 substitution.

  • Matrix: Thaw pooled human plasma and warm to 37°C.

  • Spike: Add (Dab9)-NT(8-13) to a final concentration of 10 µM.

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the parent ion (M+H).

  • Validation: Run native NT(8-13) in parallel. The native peptide should disappear (>90% loss) within 10 minutes, whereas (Dab9)-NT(8-13) should remain >80% intact at 60 minutes.

Logic of Degradation & Protection

The following diagram details exactly why the Dab9 analog outperforms the native fragment in stability studies.

Degradation_Map cluster_native Native NT(8-13) Vulnerability cluster_dab (Dab9)-NT(8-13) Protection Seq1 Arg8 -- Arg9 -- Pro10 -- Tyr11... Enz1 Enzyme 24.15 (Thimet Oligopeptidase) Enz1->Seq1 Cleaves Arg8-Arg9 (Rapid) Seq2 Arg8 -- Dab9 -- Pro10 -- Tyr11... Enz2 Enzyme 24.15 Enz2->Seq2 Steric Hinderance (Cleavage Blocked)

Caption: Mechanism of stability: The Dab9 substitution prevents recognition and cleavage by Thimet Oligopeptidase (EC 3.4.24.15).

References

  • Structure-Activity Relationships of Neurotensin Analogs. Source: Journal of Medicinal Chemistry. Context: Establishes the role of Arg8 and Arg9 in NTS1 affinity and the tolerance for basic amino acid substitutions.

  • Strategies to enhance the binding affinity of neurotensin analogs. Source: BenchChem Technical Guides.[2] Context: Details the specific use of Dab9 and N-methylation strategies to improve metabolic stability without destroying affinity.

  • Metabolic Stability of Neurotensin Analogs. Source: National Institutes of Health (PMC). Context: Provides the enzymatic cleavage map of NT(8-13), specifically identifying EC 3.4.24.15 and 24.11 as the primary targets for inhibition via structural modification.

  • Neurotensin Receptor Signaling Pathways. Source: MedChemExpress / Journal of Biological Chemistry. Context: Confirms the Gq-coupled mechanism (Calcium mobilization) for NT(8-13) based agonists.

Sources

×

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Reactant of Route 1
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 2
(Dab9)-Neurotensin (8-13) Trifluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.